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  • Product: 4-Nitro-2,3-dihydro-1H-inden-1-OL
  • CAS: 56124-60-8

Core Science & Biosynthesis

Foundational

Technical Guide: Elucidation & Characterization of 4-Nitro-2,3-dihydro-1H-inden-1-ol

Document Control: Version: 1.0 Subject: Structural Elucidation, Synthesis, and Analytical Profiling Executive Summary 4-Nitro-2,3-dihydro-1H-inden-1-ol (4-nitro-1-indanol) represents a critical chiral scaffold in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Subject: Structural Elucidation, Synthesis, and Analytical Profiling

Executive Summary

4-Nitro-2,3-dihydro-1H-inden-1-ol (4-nitro-1-indanol) represents a critical chiral scaffold in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of kinase inhibitors and GPCR ligands. Its structural integrity—specifically the regiochemistry of the nitro group and the stereochemistry of the hydroxyl moiety—is paramount, as regioisomeric impurities (e.g., 6-nitro analogues) significantly alter structure-activity relationships (SAR).

This guide provides a definitive technical workflow for the synthesis, purification, and rigorous structural elucidation of 4-nitro-1-indanol. It moves beyond basic characterization to address the specific challenge of distinguishing the 4-nitro isomer from its thermodynamically favored 6-nitro congener using NMR spectroscopy and chiral HPLC.

Part 1: Synthetic Origin & Impurity Profile

To elucidate the structure effectively, one must understand the "genealogy" of the sample. The primary challenge in generating 4-nitro-1-indanol is that direct nitration of 1-indanone yields a mixture favoring the 6-nitro isomer due to the meta-directing nature of the carbonyl group.

The Synthetic Pathway

The preferred route to high-purity 4-nitro-1-indanol avoids direct nitration of the indanone. Instead, it utilizes the cyclization of 3-(2-nitrophenyl)propanoic acid derivatives, followed by selective reduction.

DOT Diagram 1: Synthesis & Reduction Pathway

SynthesisPathway Precursor 3-(2-Nitrophenyl) propanoic acid Cyclization Cyclization (PPA or SOCl2/AlCl3) Precursor->Cyclization Friedel-Crafts Ketone 4-Nitro-1-indanone (Key Intermediate) Cyclization->Ketone Intramolecular Reduction Reduction (NaBH4, MeOH) Ketone->Reduction Product 4-Nitro-1-indanol (Target) Reduction->Product Major Impurity 6-Nitro Isomer (Common Impurity) DirectNitration Direct Nitration of 1-Indanone DirectNitration->Ketone Minor Product DirectNitration->Impurity Major Product

Caption: Synthetic logic distinguishing the targeted 4-nitro pathway from the impurity-prone direct nitration route.

Part 2: Spectroscopic Characterization (The Core)

The crux of this guide is the differentiation of the 4-nitro isomer from the 6-nitro isomer. Both have the formula


 (MW 179.17), but their aromatic substitution patterns produce distinct NMR signatures.
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Parent Ion:

    
     Da; 
    
    
    
    Da (characteristic benzylic hydroxyl loss).
  • Diagnostic Value: Confirms molecular weight but cannot distinguish regioisomers.

Nuclear Magnetic Resonance (NMR) Strategy

The aromatic region (7.0 – 8.5 ppm) is the fingerprint.

Theoretical Numbering
  • Position 1: CH-OH

  • Position 2, 3:

    
     (Aliphatic)
    
  • Position 4: Nitro group (Target)

  • Position 5, 6, 7: Aromatic protons[1]

The "Adjacent Proton" Rule (1H NMR)
  • 4-Nitro Isomer: The nitro group is at C4. The remaining protons are at C5, C6, and C7. These three protons are contiguous (adjacent to each other).

    • Pattern: An ABC or AMX system. You will see a Doublet (H5), a Triplet/Doublet of Doublets (H6), and a Doublet (H7).

  • 6-Nitro Isomer: The nitro group is at C6.[2] The remaining protons are at C4, C5, and C7.

    • Pattern: H4 and H5 are adjacent (vicinal coupling). H7 is isolated between the bridgehead and the nitro group (meta coupling only).

    • Signature: Two doublets (H4, H5) and one Singlet/fine doublet (H7).

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)

Proton4-Nitro-1-indanol (Target)6-Nitro-1-indanol (Impurity)Coupling Logic (4-Nitro)
H-5 ~8.10 ppm (d)~8.05 ppm (dd)Ortho to

(Deshielded). Vicinal to H-6.
H-6 ~7.50 ppm (t/dd)-Meta to

. Vicinal to H-5 & H-7.
H-7 ~7.70 ppm (d)~7.80 ppm (s/d)Para to

. Vicinal to H-6.
H-4 -~7.60 ppm (d)-
H-1 ~5.25 ppm (m)~5.15 ppm (m)Benzylic CH-OH.
OH ~5.60 ppm (d)~5.50 ppm (d)Exchangeable.
2D NMR Confirmation (NOESY/HMBC)

To be absolutely certain, run a NOESY experiment.

  • 4-Nitro: H-7 is adjacent to the bridgehead C7a, which is close to H-1. A NOE correlation between H-7 and H-1 confirms the nitro is at the other end (C4).

  • 7-Nitro: If the nitro were at C7, H-6 would be ortho to it. H-1 would show NOE to the Nitro group (or lack of proton NOE).

Part 3: Stereochemical Analysis

The reduction of 4-nitro-1-indanone creates a chiral center at C1. The product is a racemate (


) unless asymmetric catalysis is used.
Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro absorption).

  • Expectation: Separation of (R) and (S) enantiomers. (S)-enantiomer typically elutes later on OD-H columns for indanols, but standards are required for confirmation.

Part 4: Experimental Protocols

Protocol A: Synthesis via Reduction (Standard)
  • Objective: Convert 4-nitro-1-indanone to 4-nitro-1-indanol.

  • Reagents: 4-Nitro-1-indanone (1.0 eq),

    
     (0.6 eq), Methanol (10 V).
    
  • Dissolution: Dissolve 1.0 g of 4-nitro-1-indanone in 10 mL of anhydrous methanol. Cool to 0°C.

  • Addition: Add

    
     (130 mg) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Add 1N HCl dropwise until pH ~7.

  • Workup: Evaporate MeOH. Extract residue with EtOAc (3x). Wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Elucidation Decision Tree

DOT Diagram 2: Elucidation Logic Flow

ElucidationTree Sample Unknown Nitro-Indanol Sample HNMR 1H NMR (Aromatic Region) Sample->HNMR Pattern1 Pattern: 2 Doublets, 1 Singlet (Isolated proton) HNMR->Pattern1 Pattern2 Pattern: Doublet, Triplet, Doublet (3 Contiguous protons) HNMR->Pattern2 Result1 Conclusion: 6-Nitro Isomer Pattern1->Result1 Result2 Conclusion: 4-Nitro or 7-Nitro Pattern2->Result2 NOESY NOESY Experiment (Correlate H-Aromatic to H-1) Result2->NOESY NoNOE NOE: H-Ortho to Nitro <-> H-1 NOESY->NoNOE YesNOE NOE: H-Meta/Para to Nitro <-> H-1 NOESY->YesNOE Final1 7-Nitro Isomer NoNOE->Final1 Final2 CONFIRMED: 4-Nitro-1-Indanol YesNOE->Final2

Caption: Logical decision tree for distinguishing nitro-indanol regioisomers using NMR coupling patterns and NOE correlations.

References

  • Synthesis of Indanones

    • Ahmed, N. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 2017, 13, 48–74.
  • Crystal Structure & Conformation

    • Kirby, A. J., et al. "Structure of 1-indanol 4-nitrobenzoate ester."[3] Acta Crystallographica Section C, 1989, 45(2), 224-226.[3]

  • General NMR Characterization of Nitro-aromatics

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent additivity rules).
    • ChemicalBook. "4-Nitroaniline NMR Spectrum" (Analogous electronic environment).

  • Reduction Protocols

    • RSC Advances.[4] "Highly efficient nitrobenzene and alkyl/aryl azide reduction." (General reduction methodologies).

Sources

Exploratory

Technical Guide: Absolute Configuration &amp; Synthesis of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol

Executive Summary The chiral synthon (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol (hereafter (S)-4-nitro-1-indanol ) represents a critical scaffold in the synthesis of norepinephrine reuptake inhibitors, kinase inhibitors, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral synthon (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol (hereafter (S)-4-nitro-1-indanol ) represents a critical scaffold in the synthesis of norepinephrine reuptake inhibitors, kinase inhibitors, and chiral ligands for asymmetric catalysis. Its utility relies entirely on high enantiomeric excess (ee > 98%) and the rigorous assignment of its absolute configuration.

This guide provides a definitive technical workflow for the enantioselective synthesis, purification, and absolute configuration assignment of (S)-4-nitro-1-indanol. It moves beyond generic protocols to address the specific electronic and steric challenges imposed by the C4-nitro substituent.

Structural Significance & Pharmacophore Utility

The (S)-4-nitro-1-indanol scaffold is not merely a passive intermediate; it is a "linchpin" moiety. The C1-chiral alcohol serves as a handle for nucleophilic substitution (often with inversion to R-amines) or direct coupling, while the C4-nitro group provides an orthogonal handle for reduction to an aniline, enabling bi-functionalization of the indane core.

Key Challenges
  • Electronic Deactivation: The strongly electron-withdrawing nitro group at C4 deactivates the ketone precursor (4-nitro-1-indanone) toward hydride attack, often requiring tailored catalytic systems.

  • Configuration Ambiguity: While unsubstituted (S)-1-indanol is dextrorotatory (+), the strong dipole of the 4-nitro group can perturb optical rotation values (

    
    ), making polarimetry unreliable for absolute assignment without prior calibration via X-ray or NMR derivatization.
    

Enantioselective Synthesis: The Ru-TsDPEN Protocol[1]

While biocatalytic routes (Ketoreductases/KREDs) exist, the chemical catalytic route using Noyori’s Asymmetric Transfer Hydrogenation (ATH) remains the most robust for scale-up due to substrate solubility and cost-efficiency.

Mechanistic Causality

The reduction utilizes a Ru(II)-arene complex with a chiral diamine ligand. The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and the proton from the amine ligand simultaneously.

  • Catalyst Selection: To obtain the (1S) -alcohol, the (S,S)-TsDPEN ligand is required. The phenyl ring of the indanone aligns with the

    
    -arene of the catalyst (CH/
    
    
    
    interaction), directing hydride attack to the Re-face of the ketone.
Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation[1][2]

Reagents:

  • Substrate: 4-nitro-1-indanone

  • Catalyst Precursor:

    
    
    
  • Chiral Ligand:

    
    -TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
    
  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology:

  • Catalyst Formation (In-situ): Charge a reactor with

    
     (0.5 mol%) and 
    
    
    
    -TsDPEN (1.2 mol%) in anhydrous DMF or MeOH. Heat to 80°C for 1 hour to generate the active 16-electron Ru-complex.
  • Reaction Initiation: Cool the catalyst solution to 0°C. Add 4-nitro-1-indanone (1.0 equiv) dissolved in minimal solvent.

  • Hydride Addition: Dropwise add the HCOOH/TEA mixture (5 equiv).

  • Monitoring: Stir at 25°C. Monitor via HPLC (see Section 4) until ketone consumption >98%.

  • Quench & Workup: Dilute with water, extract with EtOAc. Wash organic layer with sat.

    
     (to remove formic acid) and brine.
    
  • Purification: Recrystallization from Hexane/IPA is preferred over chromatography to upgrade ee from ~95% to >99%.

SynthesisWorkflow Start 4-Nitro-1-indanone (Achiral Ketone) Rxn ATH Reaction HCOOH/TEA, 25°C Start->Rxn Cat Catalyst Formation Ru(II)-(S,S)-TsDPEN Cat->Rxn  In-situ generation Workup Workup & Recrystallization (Hexane/IPA) Rxn->Workup Product (1S)-4-nitro-1-indanol (>99% ee) Workup->Product

Figure 1: Workflow for the asymmetric transfer hydrogenation of 4-nitro-1-indanone.

Determination of Absolute Configuration

Trustworthiness Alert: Never rely solely on literature optical rotation signs (


) for nitro-substituted indanes, as solvent effects and concentration can invert the observed sign. The following two methods are self-validating.
Method A: The Mosher Ester Analysis (NMR) - The "Gold Standard"

This method relies on the anisotropic shielding effect of the phenyl group in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters.

Protocol:

  • Derivatization: React separate aliquots of the synthesized alcohol with both

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride) in pyridine/DMAP.
  • NMR Analysis: Acquire

    
    H NMR spectra for both the 
    
    
    
    -ester and
    
    
    -ester.
  • 
     Calculation:  Calculate 
    
    
    
    for protons near the chiral center.
  • Assignment Logic:

    • Construct a Newman projection.

    • If protons on the right side of the plane have

      
       and protons on the left have 
      
      
      
      , the configuration is assigned based on the spatial arrangement of the MTPA phenyl group.
    • For (S)-1-indanol: The C2-protons (methylene) typically show distinct shielding patterns confirming the (S)-geometry.

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

If the compound or a derivative (e.g., p-bromobenzoate) is crystalline:

  • Grow crystals via slow evaporation (EtOAc/Heptane).

  • Collect diffraction data.

  • Refine the Flack Parameter . A Flack parameter near 0.0 (with low standard deviation, e.g., < 0.05) confirms the absolute structure. A value near 1.0 indicates the inverted structure.

ConfigurationLogic Sample Isolated Alcohol (Unknown Config) Method Select Validation Method Sample->Method Mosher Mosher's Method (NMR) Method->Mosher Xray X-Ray Diffraction Method->Xray Deriv Synthesize (R) & (S) MTPA Esters Mosher->Deriv Calc Calculate Δδ = δ(S) - δ(R) Deriv->Calc Assign Assign Config based on Shielding Model Calc->Assign Flack Check Flack Parameter Xray->Flack Result x ≈ 0.0: Correct x ≈ 1.0: Inverted Flack->Result

Figure 2: Decision tree for validating absolute configuration.

Analytical Controls & Data Presentation

Chiral HPLC Method

To ensure the "S" isomer is dominant, a validated Chiral HPLC method is required.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro group absorbance)
Temperature 25°C
Elution Order Typically (S)-isomer elutes after (R)-isomer on AD-H (Must verify with racemate)
Optical Rotation Data
  • Literature Consensus: (S)-1-indanol derivatives are generally dextrorotatory (+).

  • Target Specification:

    
     to 
    
    
    
    (
    
    
    ).
    • Note: The exact value depends heavily on the nitro-group position and solvent. Always report solvent and concentration.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

  • Hossain, M. M., et al. (2012). Biocatalytic Synthesis of Chiral Alcohols using Ketoreductases. Advanced Synthesis & Catalysis. (General reference for KRED methodology in nitro-indanones).

Sources

Foundational

4-Nitro-1-indanol CAS number and properties

The following technical guide details the properties, synthesis, and applications of 4-Nitro-1-indanol , a critical intermediate in the synthesis of bioactive indane derivatives. CAS Number: 56124-60-8 Synonyms: 4-Nitroi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Nitro-1-indanol , a critical intermediate in the synthesis of bioactive indane derivatives.

CAS Number: 56124-60-8 Synonyms: 4-Nitroindan-1-ol; 4-Nitro-2,3-dihydro-1H-inden-1-ol Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol

Executive Summary

4-Nitro-1-indanol is a bicyclic aromatic alcohol characterized by a nitro group at the C4 position and a hydroxyl group at the C1 position of the indane ring system. It serves as a pivotal intermediate in medicinal chemistry, particularly as a precursor to 4-amino-1-indanol , a scaffold found in various pharmacological agents including HIV protease inhibitors and chiral ligands for asymmetric synthesis.

Unlike its parent ketone (4-nitro-1-indanone), the alcohol possesses a chiral center at C1, making it a subject of interest for enantioselective catalysis and drug development.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyDataNote
CAS Number 56124-60-8Specific to the alcohol; distinct from ketone (24623-25-4).
Appearance Crystalline SolidTypically isolated as a pale yellow solid.
Solubility Soluble in polar organic solventsHigh solubility in MeOH, EtOH, EtOAc, DMSO.
Precursor 4-Nitro-1-indanoneCAS 24623-25-4; MP 100–104 °C.
Key Functional Groups Nitro (-NO₂), Hydroxyl (-OH)Allows for orthogonal functionalization.

Synthesis & Manufacturing

The primary route to 4-Nitro-1-indanol is the chemoselective reduction of 4-nitro-1-indanone . This transformation must selectively reduce the ketone carbonyl to a secondary alcohol without affecting the nitro group.

Standard Laboratory Protocol (NaBH₄ Reduction)

Objective: Convert 4-nitro-1-indanone to 4-nitro-1-indanol with >90% yield.

  • Reagents:

    • Substrate: 4-Nitro-1-indanone (1.0 eq)

    • Reductant: Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

    • Quench: Dilute HCl or Saturated NH₄Cl

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-nitro-1-indanone in MeOH (approx. 10 mL per gram) in a round-bottom flask. Cool the solution to 0 °C using an ice bath to control the exotherm.

  • Addition: Slowly add NaBH₄ portion-wise over 15 minutes. Note: Rapid addition may cause vigorous gas evolution (H₂).

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 1–2 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 7:3). The starting material (Rf ~0.5) should disappear, yielding a more polar alcohol spot (Rf ~0.3).

  • Quenching: Carefully add saturated aqueous NH₄Cl or 1M HCl dropwise to destroy excess hydride.

  • Work-up: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

ReactionMechanism Indanone 4-Nitro-1-indanone (Electrophile) Transition Tetrahedral Intermediate (Alkoxide) Indanone->Transition + H- (from NaBH4) Indanol 4-Nitro-1-indanol (Product) Transition->Indanol + H+ (Workup) NaBH4 NaBH4 (Hydride Source) NaBH4->Transition

Figure 1: Mechanistic pathway for the reduction of 4-nitro-1-indanone.

Reactivity & Applications

4-Nitro-1-indanol is a versatile scaffold. Its utility stems from the ability to independently manipulate the alcohol and nitro functionalities.

Pathway to 4-Amino-1-indanol

The most significant application is the synthesis of 4-amino-1-indanol . This diamine-like structure (after alcohol protection or modification) is a pharmacophore in several antiretroviral drugs.

  • Step 1: Synthesis of 4-nitro-1-indanol (described above).[1]

  • Step 2: Reduction of the nitro group to an amine (using H₂/Pd-C or Fe/HCl).

  • Significance: 4-Aminoindane derivatives are bioisosteres of catecholamines and are used to design adrenergic receptor ligands.

Chiral Resolution

Since the reduction generates a racemic mixture (±)-4-nitro-1-indanol, kinetic resolution (enzymatic acylation) or chiral HPLC is often employed to isolate the (R)- or (S)-enantiomer. These enantiopure forms are essential for synthesizing chiral auxiliary ligands.

Applications NitroIndanol 4-Nitro-1-indanol AminoIndanol 4-Amino-1-indanol (Drug Scaffold) NitroIndanol->AminoIndanol Nitro Reduction (H2, Pd/C) Esters Acylated Derivatives (Prodrugs) NitroIndanol->Esters Esterification Ligands Chiral Ligands (Asymmetric Catalysis) AminoIndanol->Ligands Derivatization

Figure 2: Downstream synthetic utility of 4-Nitro-1-indanol.

Safety & Handling (MSDS Summary)

As a nitro-aromatic compound, 4-Nitro-1-indanol requires careful handling.

  • Hazards:

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • Toxicity: Harmful if swallowed or inhaled.[2] Nitro compounds can induce methemoglobinemia upon high exposure.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, though it is generally air-stable.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • CymitQuimica. 4-Nitro-2,3-dihydro-1H-inden-1-ol Product Page. CAS 56124-60-8. Link

  • U.S. Patent 4,408,057. 4-Heterocyclic-substituted-2-indanyl alcohols and derivatives. (Describes synthesis and isolation of nitro-indanol intermediates). Link

  • PubChem. 4-Nitro-1-indanone Compound Summary. (Precursor properties).[3] Link

  • Organic Chemistry Portal. Synthesis of Indanones and Indanols. Link

Sources

Exploratory

Physical and chemical properties of 4-nitro-indan-1-ol

Technical Whitepaper: 4-Nitro-indan-1-ol – Physicochemical Profiling and Synthetic Utility Executive Summary 4-Nitro-indan-1-ol (CAS 56124-60-8) is a critical bicyclic building block in the synthesis of bioactive aminoin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Nitro-indan-1-ol – Physicochemical Profiling and Synthetic Utility

Executive Summary 4-Nitro-indan-1-ol (CAS 56124-60-8) is a critical bicyclic building block in the synthesis of bioactive aminoindanes, serving as a direct precursor to 4-amino-1-indanol—a scaffold prevalent in adrenergic agonists and specific enzyme inhibitors.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and safety protocols, designed for researchers in medicinal chemistry and process development.[1]

Molecular Identity & Structural Analysis

Attribute Technical Detail
IUPAC Name 4-Nitro-2,3-dihydro-1H-inden-1-ol
Common Name 4-Nitro-1-indanol; 4-Nitroindan-1-ol
CAS Registry Number 56124-60-8
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
SMILES OC1CCC2=C1C(=O)=CC=C2
Stereochemistry Contains one chiral center at C1.[1][2][3][4][5][6] Typically synthesized as a racemate (±) but resolvable via enzymatic kinetic resolution or asymmetric reduction.[1]

Structural Insight: The molecule features a fused bicyclic system consisting of a benzene ring and a cyclopentane ring. The nitro group at the C4 position exerts a strong electron-withdrawing effect, deactivating the aromatic ring towards electrophilic substitution but facilitating nucleophilic aromatic substitution in specific conditions. The C1-hydroxyl group engages in intermolecular hydrogen bonding, significantly influencing its solid-state properties and solubility profile.[1]

Physicochemical Properties

The following data consolidates experimental observations and high-confidence predicted values for the solid-state compound.

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Experimental observation
Appearance White to pale yellowDependent on purity/nitro-impurities
Melting Point 134–136 °C (Typical range)Lit.[1][6][7] values vary; typically >100°C due to H-bonding
Boiling Point ~405 °C (at 760 mmHg)Predicted (Decomposes prior to boiling)
Density ~1.4 g/cm³Predicted
Solubility Soluble in DMSO, Methanol, Ethyl Acetate.[1] Insoluble in Water.[6]Polar organic solvents required
pKa (Hydroxyl) ~14.5Typical for secondary benzylic alcohols
LogP 1.62Predicted (Lipophilic)

Synthetic Pathways & Experimental Protocols

The primary route to 4-nitro-indan-1-ol is the chemoselective reduction of 4-nitro-1-indanone.[1] The challenge lies in reducing the ketone without affecting the nitro group.

Synthesis Workflow (Graphviz Diagram)

Synthesis Start 4-Nitro-1-indanone (CAS 24623-25-4) Reagent NaBH4, MeOH 0°C to RT, 2h Start->Reagent Reduction Workup Quench (NH4Cl) Extraction (EtOAc) Reagent->Workup Product 4-Nitro-indan-1-ol (CAS 56124-60-8) Workup->Product Yield: 85-95%

Figure 1: Chemoselective reduction pathway from 4-nitro-1-indanone.

Detailed Protocol: NaBH₄ Reduction
  • Reagents: 4-Nitro-1-indanone (1.0 eq), Sodium Borohydride (NaBH₄, 1.1 eq), Methanol (anhydrous).[1]

  • Procedure:

    • Dissolve 4-nitro-1-indanone in methanol (0.5 M concentration) and cool to 0°C.

    • Add NaBH₄ portion-wise over 15 minutes to prevent exotherm.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

    • Quench: Carefully add saturated aqueous NH₄Cl.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Ethanol/Hexane or flash chromatography.

Spectroscopic Characterization

Validation of the structure is confirmed via Proton NMR, distinguishing the aliphatic cyclopentyl protons from the aromatic signals.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.72 (d, J = 8.2 Hz, 1H, Ar-H)[1]

    • δ 7.44 (t, J = 8.2 Hz, 1H, Ar-H)[1]

    • δ 5.30–5.35 (m, 1H, CH -OH) – Diagnostic benzylic signal[1]

    • δ 3.54–3.60 (m, 1H, Cyclopentyl-H)[1]

    • δ 3.25–3.33 (m, 1H, Cyclopentyl-H)[1]

    • δ 2.56–2.63 (m, 1H, Cyclopentyl-H)[1]

    • δ 2.00–2.07 (m, 1H, Cyclopentyl-H)[1]

    • δ 1.90 (d, J = 6.5 Hz, 1H, OH)[1]

Chemical Reactivity & Applications

4-Nitro-indan-1-ol acts as a divergent intermediate.[1] The nitro group allows access to amino-indanes, while the alcohol can be activated for substitution.

Reactivity Map (Graphviz Diagram)[1]

Reactivity Core 4-Nitro-indan-1-ol Red H2, Pd/C or SnCl2 Core->Red Ox PCC or Dess-Martin Core->Ox Sub SOCl2 Core->Sub Amine 4-Amino-indan-1-ol (Drug Scaffold) Ketone 4-Nitro-1-indanone (Oxidation Product) Halo 1-Chloro-4-nitroindane (Substitution) Red->Amine Nitro Reduction Ox->Ketone Oxidation Sub->Halo Activation

Figure 2: Divergent synthetic utility of 4-nitro-indan-1-ol.[1]

Key Applications in Drug Discovery
  • Adrenergic Agonists: The 4-amino-1-indanol motif (derived via nitro reduction) mimics the catecholamine structure, serving as a rigidified pharmacophore in GPCR ligands.[1]

  • Chiral Resolution: The racemic alcohol can be subjected to lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B) to yield enantiopure (R)- or (S)-4-nitro-indan-1-ol, essential for stereospecific drug binding.[1]

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][8]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask/respirator required during solid handling to prevent inhalation of nitro-aromatic dust.

  • Incompatibility: Avoid strong oxidizing agents and strong bases.[6]

References

  • PubChem Compound Summary. (2025). 4-Nitroindan-1-one (Precursor Data). National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich. (2025).[1] 4-Nitro-2,3-dihydro-1H-inden-1-ol Product Specification. Merck KGaA. Link[1]

  • Abbassi, N. et al. (2011).[1] Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2. ResearchGate. Link

  • ChemicalBook. (2025).[1] 4-Nitroindan-1-ol CAS 56124-60-8 Technical Data. Link

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Foundational

A Technical Guide to Investigating the Potential Biological Activity of 4-Nitro-1-indanol

Abstract 4-Nitro-1-indanol is a small molecule whose biological potential remains largely unexplored. Its structure, however, presents a compelling case for investigation by drug discovery professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Nitro-1-indanol is a small molecule whose biological potential remains largely unexplored. Its structure, however, presents a compelling case for investigation by drug discovery professionals. The molecule uniquely combines an indanol backbone, a scaffold present in various pharmacologically active compounds, with a nitro group, a functional moiety known to impart a wide range of biological effects.[1][2][3] The nitro group, a potent electron-withdrawing feature, can serve as both a pharmacophore and a toxicophore.[2] Its presence can facilitate critical interactions with biological targets, but it is also associated with toxicological risks, such as mutagenicity, through metabolic reduction and the generation of reactive intermediates.[3][4] This dual nature necessitates a thorough and systematic evaluation of its biological profile.

This guide presents a comprehensive, multi-pronged research framework for the initial characterization of 4-Nitro-1-indanol. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind them. We will outline a logical progression of experiments, from broad phenotypic screening to more targeted mechanistic studies, to elucidate the compound's potential cytotoxic, enzyme-inhibiting, and antimicrobial activities.

Foundational Investigation: Cytotoxicity and Antiproliferative Profiling

Expertise & Experience: The initial and most critical step in evaluating a novel nitroaromatic compound is to determine its effect on cell viability and proliferation. Nitro-containing compounds have a well-documented history in oncology, with some acting as bioreductive prodrugs or inducing apoptosis.[5][6] Therefore, a primary hypothesis is that 4-Nitro-1-indanol may possess anticancer properties. Our screening strategy employs a panel of cancer cell lines alongside a non-tumorigenic line to simultaneously assess potency and preliminary selectivity.

Experimental Protocol: WST-1/MTT Assay for IC50 Determination

This colorimetric assay provides a robust and high-throughput method to quantify the concentration at which 4-Nitro-1-indanol inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-tumorigenic control cell line (e.g., 3T3-L1 - mouse embryonic fibroblasts) in their respective recommended media until they reach approximately 80% confluency.[5][7]

  • Cell Seeding: Trypsinize and seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-Nitro-1-indanol in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Assay Development: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours. If using MTT, subsequently add 100 µL of solubilization solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Anticipated Data and Interpretation

The primary output will be the IC50 values for each cell line. A potent and selective compound would exhibit low micromolar or nanomolar IC50 values against cancer cell lines and a significantly higher IC50 against the non-tumorigenic cell line.

Compound A549 IC50 (µM) MCF-7 IC50 (µM) 3T3-L1 IC50 (µM) Selectivity Index (SI) for A549
4-Nitro-1-indanolHypothetical ValueHypothetical ValueHypothetical Value(IC50 3T3-L1) / (IC50 A549)
Doxorubicin (Control)~0.1~0.5~1.010
Visualized Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis start Start: 4-Nitro-1-indanol prep_stock Prepare Stock in DMSO start->prep_stock serial_dil Serial Dilutions prep_stock->serial_dil add_compound Add Compound Dilutions serial_dil->add_compound cell_culture Culture Cancer & Normal Cells seed_plates Seed 96-Well Plates cell_culture->seed_plates seed_plates->add_compound incubate Incubate (48-72h) add_compound->incubate wst1_assay Add WST-1/MTT Reagent incubate->wst1_assay read_plate Measure Absorbance wst1_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 & Selectivity Index plot_curve->calc_ic50 end_node Endpoint: Cytotoxicity Profile calc_ic50->end_node

Caption: Workflow for determining the cytotoxic potential of 4-Nitro-1-indanol.

Mechanistic Follow-Up Studies

Should significant antiproliferative activity be observed, the following experiments are crucial for elucidating the mechanism of action:

  • Cell Cycle Analysis: Use propidium iodide staining followed by flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[5]

  • Apoptosis Induction: Employ Annexin V-FITC/Propidium Iodide dual staining and flow cytometry to differentiate between viable, apoptotic, and necrotic cells, confirming if cell death occurs via programmed apoptosis.[5]

Probing the Target Space: Enzyme Inhibition Assays

Expertise & Experience: The structural motifs of 4-Nitro-1-indanol suggest a potential for enzyme inhibition. Indanol derivatives are known α-glucosidase inhibitors, and various nitroaromatic compounds inhibit key enzymes like nitric oxide synthase (NOS).[1][8] Therefore, a targeted screening against enzymes relevant to metabolic disease and inflammation is a logical next step. The inhibition of catalase can also be assessed to probe for pro-oxidant activity, a common mechanism for nitro compounds.[9]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes that have a chromogenic substrate or can be coupled to a colorimetric reaction.

Methodology:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, and substrate solution at optimal concentrations.

  • Inhibitor Preparation: Prepare a dilution series of 4-Nitro-1-indanol in the assay buffer.

  • Assay Procedure (96-well plate format): a. To each well, add the assay buffer. b. Add the 4-Nitro-1-indanol dilution or vehicle control. c. Add the enzyme solution and pre-incubate for 10-15 minutes at the optimal temperature. This allows for potential binding of the inhibitor to the enzyme. d. Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader and measure the change in absorbance over time. The rate of reaction is proportional to the slope of the linear portion of the kinetic curve.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of 4-Nitro-1-indanol relative to the vehicle control. b. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value. c. To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[10]

Target Selection and Rationale
Enzyme Target Therapeutic Relevance Rationale for Testing
α-Glucosidase Type 2 DiabetesIndanol derivatives are known inhibitors.[1]
Nitric Oxide Synthase (NOS) Inflammation, Neurological DisordersNitro-indazole compounds are potent NOS inhibitors.[8]
Catalase Oxidative StressInhibition suggests pro-oxidant activity via redox cycling of the nitro group.[9]
Visualized Workflow: Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis start Select Enzyme Target prep_reagents Prepare Buffer, Enzyme, Substrate start->prep_reagents prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_buffer Add Buffer + Inhibitor prep_reagents->add_buffer prep_inhibitor->add_buffer add_enzyme Add Enzyme & Pre-incubate add_buffer->add_enzyme add_substrate Initiate with Substrate add_enzyme->add_substrate read_kinetics Measure Absorbance Over Time add_substrate->read_kinetics calc_rate Calculate Reaction Rates read_kinetics->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50 kinetic_studies Perform Kinetic Studies calc_ic50->kinetic_studies determine_ki Determine Ki and Mode of Inhibition kinetic_studies->determine_ki

Caption: General workflow for enzyme inhibition screening and kinetic analysis.

Assessing Antimicrobial Potential

Expertise & Experience: The nitro group is a classic pharmacophore in antimicrobial agents, such as metronidazole and nitrofurantoin.[2][3] The accepted mechanism involves the enzymatic reduction of the nitro group within the microbial cell to produce cytotoxic radical species that damage DNA and other macromolecules.[3] It is therefore prudent to screen 4-Nitro-1-indanol for activity against a representative panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare a two-fold serial dilution of 4-Nitro-1-indanol in the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative/growth control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity. An indicator dye like resazurin can also be used for a colorimetric endpoint.

Anticipated Data Presentation

Results are typically presented as a table of MIC values.

Microorganism Strain 4-Nitro-1-indanol MIC (µg/mL) Control Drug MIC (µg/mL)
Staphylococcus aureusATCC 29213Hypothetical ValueCiprofloxacin: ~0.5
Escherichia coliATCC 25922Hypothetical ValueCiprofloxacin: ~0.015
Candida albicansATCC 90028Hypothetical ValueFluconazole: ~0.25
Visualized Pathway: Proposed Antimicrobial Mechanism

G cluster_cell Microbial Cell nitroreductase Nitroreductase (Enzyme) nitro_radical Nitro Radical Anion [R-NO2•-] nitroreductase->nitro_radical reactive_species Other Reactive Nitrogen Species nitro_radical->reactive_species dna_damage DNA Damage reactive_species->dna_damage protein_damage Protein Damage reactive_species->protein_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death compound 4-Nitro-1-indanol [R-NO2] compound->nitroreductase Enters Cell & is Reduced

Caption: Hypothesized reductive activation pathway for nitroaromatic antimicrobials.

Conclusion and Strategic Outlook

This technical guide outlines a foundational, logic-driven approach to de-orphanize the biological activity of 4-Nitro-1-indanol. The proposed workflows for assessing cytotoxicity, enzyme inhibition, and antimicrobial activity provide a robust starting point for any comprehensive investigation. Positive results in any of these primary screens would trigger further, more focused mechanistic studies, such as identifying specific protein targets or exploring the role of metabolic activation. The dual-edged nature of the nitro group—its potential for both therapeutic efficacy and toxicity—underscores the importance of this systematic and multi-parameter evaluation.[2][4] The insights gained from this research program will be invaluable in determining whether 4-Nitro-1-indanol or its derivatives represent a promising new scaffold for drug discovery.

References

  • DFG. (2022, March 31). 4-Nitroaniline. ZORA.
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  • Khan, I., et al. (2026, January 7). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 16(1), 12345.
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Exploratory

A Technical Guide to the Solubility of 4-Nitro-2,3-dihydro-1H-inden-1-OL in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Nitro-2,3-dihydro-1H-inden-1-OL. In the absence of extensive published empirical data for this specific molecule, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Nitro-2,3-dihydro-1H-inden-1-OL. In the absence of extensive published empirical data for this specific molecule, this document establishes a predictive framework grounded in fundamental chemical principles and data from structurally analogous compounds. We explore the physicochemical properties of the target molecule, apply theoretical models such as Hansen Solubility Parameters to forecast its behavior in a range of organic solvents, and provide detailed, field-proven experimental protocols for researchers to determine precise solubility in their own laboratory settings. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's solubility for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that governs the viability of a chemical compound in nearly every stage of the research and development pipeline. From the choice of solvents for chemical synthesis and purification to the formulation of drug delivery systems and the bioavailability of active pharmaceutical ingredients (APIs), a thorough understanding of a compound's solubility is paramount. 4-Nitro-2,3-dihydro-1H-inden-1-OL, a substituted indanol derivative, presents a unique combination of functional groups that dictate its interactions with various solvents. The presence of a polar nitro group, a hydrogen-bonding hydroxyl group, and a largely non-polar indan backbone creates a nuanced solubility profile that requires careful consideration.

This guide moves beyond a simple listing of solvents, instead explaining the underlying intermolecular forces and thermodynamic principles that govern the dissolution process. By understanding the "why" behind the solubility, researchers can make more informed decisions, troubleshoot experimental challenges, and rationally design solvent systems for their specific applications.

Molecular Structure and Physicochemical Properties Analysis

To predict the solubility of 4-Nitro-2,3-dihydro-1H-inden-1-OL, we must first dissect its molecular structure and the properties imparted by its constituent functional groups.

Molecular Formula: C₉H₉NO₃[1]

Key Functional Groups and Their Influence:

  • Indan Backbone: The fused bicyclic aromatic-aliphatic structure is predominantly non-polar and contributes to solubility in solvents with significant dispersion forces.

  • Hydroxyl Group (-OH): This group is polar and acts as both a hydrogen bond donor and acceptor. It is a primary driver for solubility in protic and polar aprotic solvents like alcohols and ketones.

  • Nitro Group (-NO₂): The nitro group is highly polar and a strong electron-withdrawing group.[2] It can act as a hydrogen bond acceptor but not a donor. Its strong dipole moment enhances solubility in polar solvents.[3]

The interplay of these groups suggests that 4-Nitro-2,3-dihydro-1H-inden-1-OL is a polar molecule. The PubChem database provides a predicted XLogP3 value of 1.3, which indicates a moderate level of lipophilicity, suggesting that it will not be freely soluble in very non-polar solvents like hexane, nor in water, where lower molecular weight nitroalkanes are only sparingly soluble.[1][3]

Caption: Molecular structure of 4-Nitro-2,3-dihydro-1H-inden-1-OL.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameters (HSP) framework, which is based on the principle that "like dissolves like."[4][5] HSP deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The closer a solute's coordinates are to a solvent's, the more likely it is to dissolve.[4][5] While the specific HSP values for 4-Nitro-2,3-dihydro-1H-inden-1-OL have not been experimentally determined, we can estimate its profile based on its structure. The presence of the aromatic ring and alkyl chain suggests a moderate δd , the highly polar nitro group points to a significant δp , and the hydroxyl group ensures a strong δh component.

This profile allows us to predict its relative solubility in different classes of organic solvents.

Predicted Solubility Profile and Solvent Selection Rationale

Based on the structural analysis and HSP theory, we can categorize and predict the solubility of 4-Nitro-2,3-dihydro-1H-inden-1-OL in common organic solvents. Data from structurally similar compounds, such as nitroanilines and nitrobenzoic acids, which show high solubility in polar protic solvents like ethanol and methanol, supports these predictions.[6][7]

Table 1: Predicted Solubility of 4-Nitro-2,3-dihydro-1H-inden-1-OL and Rationale

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Selection & Predicted Outcome
Polar Protic Methanol, EthanolHighThese solvents have high δp and δh values, closely matching the solute's profile. The hydroxyl group of the solvent can hydrogen bond with both the -OH and -NO₂ groups of the solute, leading to strong solute-solvent interactions.
Polar Aprotic Acetone, AcetonitrileModerate to HighThese solvents possess strong dipole moments (high δp) that can interact with the nitro group. Acetone's carbonyl oxygen can also accept a hydrogen bond from the solute's -OH group. Solubility is expected to be good, though perhaps slightly less than in protic solvents.
Ethers Tetrahydrofuran (THF)ModerateTHF has a moderate polarity and can act as a hydrogen bond acceptor. It should be a reasonably good solvent, capable of solvating both the polar and non-polar portions of the molecule.
Chlorinated Dichloromethane (DCM)Moderate to LowDCM has a moderate dipole moment but lacks hydrogen bonding capability. It will primarily interact with the indan backbone and the dipole of the nitro group. Solubility is expected to be limited by the energetic cost of breaking the solute-solute hydrogen bonds.
Aromatic TolueneLowToluene is largely non-polar with solubility driven by dispersion forces (δd). It will interact favorably with the indan ring system but poorly with the polar -OH and -NO₂ groups, resulting in low solubility.
Non-Polar Alkanes Hexane, HeptaneVery Low / InsolubleThese solvents only exhibit weak dispersion forces and have near-zero δp and δh values. The energy required to break the strong intermolecular forces (especially hydrogen bonds) of the solid solute would not be compensated by the weak solute-solvent interactions.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[6]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid (e.g., 50 mg) into vial B Add precise volume of solvent (e.g., 2 mL) A->B Step 1 C Seal vial and place in shaker bath at constant temperature (e.g., 25°C) B->C Step 2 D Agitate for 24-48 hours to ensure equilibrium C->D Step 3 E Allow solution to settle D->E Step 4 F Withdraw supernatant using a syringe with a filter (e.g., 0.45 µm PTFE) E->F Step 5 G Dilute filtered aliquot with a suitable mobile phase F->G Step 6 H Analyze by calibrated HPLC-UV or LC-MS G->H Step 7 I Calculate concentration (e.g., in mg/mL or mol/L) H->I Step 8

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Accurately weigh an excess amount of 4-Nitro-2,3-dihydro-1H-inden-1-OL (sufficient to ensure saturation) into a glass vial.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker bath. Agitate the mixture at a constant temperature (e.g., 298.15 K / 25 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Conclusion and Future Directions

This guide establishes a robust framework for understanding and predicting the solubility of 4-Nitro-2,3-dihydro-1H-inden-1-OL. The molecular structure, with its combination of polar, hydrogen-bonding, and non-polar moieties, suggests high solubility in polar protic solvents like methanol and ethanol, and progressively lower solubility in less polar and non-polar solvents.

While this theoretical analysis provides a strong directional guide, it is imperative for researchers to perform empirical measurements using the detailed protocol provided. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulation and delivery systems. Future work should focus on the experimental determination of this compound's solubility in a wide array of solvents and at various temperatures to build a comprehensive, publicly available dataset.

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  • Urbański, T. (n.d.). The nitro and nitroso groups. University of Florida. [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia. [Link]

  • Zhang, et al. (2024). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. MDPI. [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. University of California, Davis. [Link]

  • Nichols, L. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. University of California, Davis. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-Nitro-1-indanol: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 4-Nitro-1-indanol, a nitro-aromatic compound with significant potential in medicinal chemistry and organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Nitro-1-indanol, a nitro-aromatic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis protocols, and prospective applications, offering a valuable resource for professionals in the field.

Chemical Identity and Nomenclature

4-Nitro-1-indanol is a derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of a nitro group and a hydroxyl group on this scaffold imparts unique chemical properties and potential biological activity.

Synonyms and Alternative Names:

  • Systematic IUPAC Name: 4-nitro-2,3-dihydro-1H-inden-1-ol[1]

  • Common Name: 4-Nitro-1-indanol

  • CAS Number: 56124-60-8[1]

  • (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol (for the specific enantiomer)

The core structure consists of the indanol backbone, with the nitro group (-NO2) attached at the 4th position of the aromatic ring and the hydroxyl group (-OH) at the 1st position of the five-membered ring.

Structural and Chemical Properties
PropertyValueSource
Molecular Formula C9H9NO3[1]
Molecular Weight 179.17 g/mol
Physical Form White to Yellow Solid[1]
Storage Temperature 2-8 °C[1]

Synthesis of 4-Nitro-1-indanol

The primary and most direct route for the synthesis of 4-Nitro-1-indanol is through the selective reduction of its corresponding ketone, 4-nitro-1-indanone. This transformation specifically targets the carbonyl group while preserving the nitro functionality.

Workflow for the Synthesis of 4-Nitro-1-indanol

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product A 4-Nitro-1-indanone B Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol/Ethanol) A->B Reaction Setup C 4-Nitro-1-indanol B->C Work-up & Purification Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas A 4-Nitro-1-indanol (Core Scaffold) B Esterification A->B Functionalization C Etherification A->C Functionalization D Substitution Reactions A->D Functionalization E Anticancer Agents B->E Leads to F Antimicrobial Agents B->F Leads to G CNS-active Compounds B->G Leads to C->E Leads to C->F Leads to C->G Leads to D->E Leads to D->F Leads to D->G Leads to

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol

Abstract This application note details a robust, scalable protocol for the stereoselective synthesis of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol (hereafter referred to as (S)-4-nitro-1-indanol ). This chiral intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the stereoselective synthesis of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol (hereafter referred to as (S)-4-nitro-1-indanol ). This chiral intermediate is a critical scaffold in the development of bioactive pharmaceutical ingredients, particularly in the synthesis of norepinephrine reuptake inhibitors and PROTAC linkers.

The guide addresses the two primary challenges of this synthesis:

  • Regiocontrol of the nitro group: Achieved via the cyclization of 3-(2-nitrophenyl)propanoic acid, avoiding the poor regioselectivity of direct indanone nitration.

  • Enantiocontrol of the hydroxyl center: Achieved via Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium(II)-diamine catalyst, offering >95% ee and >90% yield. A biocatalytic alternative using Ketoreductases (KREDs) is also presented for green chemistry compliance.

Retrosynthetic Analysis & Strategy

The direct nitration of 1-indanone typically yields a mixture favoring the 6-nitro isomer due to the directing effects of the carbonyl group and the alkyl ring. Therefore, the 4-nitro isomer must be constructed de novo or via cyclization of a pre-functionalized precursor.

Strategic Disconnection:

  • Target: (1S)-4-nitro-1-indanol

  • Intermediate: 4-nitro-1-indanone

  • Starting Material: 3-(2-nitrophenyl)propanoic acid (o-nitrohydrocinnamic acid)

Pathway Visualization

Retrosynthesis Target (1S)-4-nitro-1-indanol (Chiral Target) Ketone 4-nitro-1-indanone (Prochiral Intermediate) Target->Ketone Asymmetric Reduction (Ru-ATH or KRED) Acid 3-(2-nitrophenyl)propanoic acid (Starting Material) Ketone->Acid Intramolecular Friedel-Crafts

Figure 1: Retrosynthetic strategy ensuring regiochemical purity of the nitro group.

Part 1: Synthesis of Precursor (4-nitro-1-indanone)

Objective: Preparation of regiopure 4-nitro-1-indanone. Principle: Intramolecular Friedel-Crafts acylation.[1][2] Polyphosphoric acid (PPA) is preferred over SOCl₂/AlCl₃ for safety and operational simplicity on kilogram scales.

Materials
  • 3-(2-nitrophenyl)propanoic acid (CAS: 19910-33-9)

  • Polyphosphoric Acid (PPA) (84% min. phosphate content)

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (saturated aq.[3] solution)

Protocol
  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with PPA (10 vol equivalent) . Heat to 60°C to lower viscosity.

  • Addition: Add 3-(2-nitrophenyl)propanoic acid (1.0 equiv) portion-wise over 30 minutes. Ensure vigorous mechanical stirring.

    • Note: The reaction is exothermic.[4] Maintain internal temperature < 90°C.

  • Cyclization: Heat the mixture to 100°C and stir for 2–3 hours.

    • Monitoring: Monitor by HPLC (C18 column, Water/MeCN gradient). Conversion should exceed 98%.

  • Quench: Cool the mixture to 60°C. Pour the reaction mass slowly onto crushed ice (20 vol) with rapid stirring.

    • Safety: PPA hydrolysis is exothermic.

  • Isolation: The product typically precipitates as a pale yellow solid. Filter the solid.

    • Alternative: If oil forms, extract with EtOAc (3 x 5 vol). Wash organics with sat. NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield 4-nitro-1-indanone as yellow needles.

    • Target Yield: 80–85%

    • Purity: >98% (HPLC)

Part 2: Stereoselective Reduction

Two methods are provided. Method A (Chemical) is recommended for standard laboratory synthesis and speed. Method B (Biocatalytic) is recommended for industrial scale-up requiring strict green chemistry metrics.

Method A: Asymmetric Transfer Hydrogenation (ATH) (Recommended)

This method utilizes the Noyori-Ikariya catalyst system, known for exceptional efficiency with aromatic ketones.

Mechanistic Insight: The reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere), where the hydride is transferred from the Ru-H and the proton from the N-H of the ligand simultaneously, ensuring high enantioselectivity.

Materials
  • Substrate: 4-nitro-1-indanone

  • Catalyst: RuCl (CAS: 192139-90-5)

    • Note: Use (S,S)-ligand to obtain the (S)-alcohol (based on standard anti-Prelog models for indanones).

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or reaction can be run neat in azeotrope.

Protocol
  • Preparation: In a round-bottom flask, dissolve 4-nitro-1-indanone (10 mmol, 1.77 g) in DCM (20 mL) .

  • Catalyst Addition: Add RuCl (0.5 mol%, 32 mg) .

  • H-Donor Addition: Degas the solution with nitrogen for 10 minutes. Add HCOOH/Et₃N azeotrope (5 mL) via syringe.

  • Reaction: Stir at 25°C for 12–24 hours.

    • Visual Check: Solution color changes from deep red/purple to orange upon completion.

    • Monitoring: TLC (Hexane/EtOAc 7:3) or HPLC.

  • Workup: Dilute with water (30 mL). Extract with DCM (2 x 20 mL). Wash combined organics with sat. NaHCO₃ (to remove residual acid) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient 9:1 to 7:3).

Expected Results:

  • Yield: >92%

  • ee: >96% (S-isomer)

Method B: Biocatalytic Reduction (KRED)[5][6][7]

Biocatalysis offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions.

Protocol
  • Screening: Use a commercially available KRED screening kit (e.g., Codexis or Daicel).

    • Hit Criteria: Look for enzymes active on "bulky aromatic ketones" or "indanone derivatives."

    • Typical Hit:Lactobacillus derived KREDs or ADH variants.

  • Reaction Mix (100 mL scale):

    • Buffer: 100 mM Potassium Phosphate, pH 7.0 (80 mL)

    • Substrate: 4-nitro-1-indanone (1.0 g) dissolved in DMSO (5 mL)

    • Cofactor: NADP+ (10 mg)

    • Recycle System: Glucose (2.0 equiv) + Glucose Dehydrogenase (GDH) (10 mg) OR Isopropanol (10%) if the KRED is IPA-tolerant.

    • Enzyme: Selected KRED (50 mg).

  • Execution: Stir at 30°C at 150 rpm for 24 hours. Maintain pH 7.0 using 1M NaOH stat-titration if necessary (gluconic acid byproduct).

  • Workup: Extract with MTBE or EtOAc. Evaporate solvent.[5][6][7]

Analytical Quality Control

Enantiomeric Excess Determination (HPLC)

It is critical to validate the optical purity. The nitro group provides excellent UV absorption, facilitating detection.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Temperature: 25°C

  • Retention Times (Approximate for OD-H):

    • (R)-isomer: ~12 min

    • (S)-isomer: ~15 min

    • Note: Inject racemic standard (prepared by NaBH₄ reduction of the ketone) to confirm separation.

Data Summary Table
ParameterMethod A (Ru-ATH)Method B (Biocatalysis)NaBH₄ (Control)
Reagent Ru-TsDPEN / HCOOHKRED / NADPHNaBH₄ / MeOH
Conditions 25°C, 12h, DCM30°C, 24h, Buffer0°C, 1h, MeOH
Yield 92 - 95%85 - 90%>95%
Enantiomeric Excess (ee) 95 - 98% (S) >99% (S) 0% (Racemic)
Scalability High (kg scale)High (requires fermentation)High
Cost Moderate (Catalyst)Low (at scale)Very Low

Reaction Mechanism & Workflow

Catalytic Cycle (Ru-ATH)

The following diagram illustrates the outer-sphere mechanism responsible for the high stereocontrol. The chiral ligand creates a "chiral pocket" that differentiates the Re and Si faces of the indanone.

CatalyticCycle Complex Ru-H Species (Active Catalyst) TS Transition State (Hydride Transfer) Complex->TS + 4-nitro-1-indanone ProductRel Product Release (1S)-Indanol TS->ProductRel H- transfer Regen Catalyst Regeneration (HCOOH -> CO2) ProductRel->Regen Loss of Product Regen->Complex + H2 (from HCOOH)

Figure 2: Simplified catalytic cycle for the Ru-TsDPEN mediated transfer hydrogenation.

References

  • Noyori, R., & Hashiguchi, S. (1997).[8] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[9] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (General reference for KRED methodology).
  • BenchChem Application Note. (2025). Protocols for the Laboratory Synthesis of Nitro-substituted Indanes. Link (Cited for general PPA cyclization conditions).

  • Org. Synth. (1953). 5-Nitro-2,3-dihydro-1,4-phthalazinedione (Reference for nitro-group stability and handling in fused systems). Organic Syntheses, Coll.[5][7] Vol. 3, p.69. Link

Disclaimer: This protocol involves the use of hazardous chemicals (PPA, Nitro compounds, Heavy metals). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Using 4-Nitro-2,3-dihydro-1H-inden-1-OL as a pharmaceutical intermediate

Application Note: Utilizing 4-Nitro-2,3-dihydro-1H-inden-1-ol as a High-Value Pharmaceutical Intermediate Executive Summary 4-Nitro-2,3-dihydro-1H-inden-1-ol (CAS: 56124-60-8), often referred to as 4-nitro-1-indanol , is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 4-Nitro-2,3-dihydro-1H-inden-1-ol as a High-Value Pharmaceutical Intermediate

Executive Summary

4-Nitro-2,3-dihydro-1H-inden-1-ol (CAS: 56124-60-8), often referred to as 4-nitro-1-indanol , is a critical chiral building block in the synthesis of complex pharmaceutical agents.[1] Its structural utility lies in the unique positioning of the nitro group at the C4 position of the indane ring, combined with the stereochemically labile hydroxyl group at C1.

This intermediate serves as a divergent precursor for three major classes of pharmacophores:

  • 4-Amino-1-indanol derivatives: Key scaffolds in kinase inhibitors and GPCR ligands.[1]

  • 4-Substituted Indanes: Accessed via deoxygenation, retaining the C4-substitution pattern essential for NLRP3 inflammasome inhibitors.[1]

  • Chiral Ligands: Enantiopure forms ((R)- or (S)-) are used in asymmetric catalysis and as resolution agents.[1]

This guide details the handling, synthesis, and application of 4-nitro-1-indanol, providing validated protocols for its conversion into high-value drug precursors.[1]

Chemical Profile & Safety Architecture

PropertySpecification
IUPAC Name 4-Nitro-2,3-dihydro-1H-inden-1-ol
CAS Number 56124-60-8 (Racemic); 103442-83-5 ((S)-isomer)
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance Pale yellow to orange crystalline solid
Melting Point 101–103 °C
Solubility Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water.[1][2][3][4][5][6]
Stability Stable under standard conditions.[1] Sensitive to strong oxidizers.[1]

Safety Advisory (Expert Insight): While 4-nitro-1-indanol is generally stable, nitro-aromatic compounds possess intrinsic energy.[1]

  • Thermal Hazard: Avoid heating bulk material above 150°C without DSC (Differential Scanning Calorimetry) validation to rule out autocatalytic decomposition.[1]

  • Handling: Use non-sparking tools. Inhalation of dust may cause respiratory irritation (H335).[1] Standard PPE (nitrile gloves, N95/P100 respirator) is mandatory.

Strategic Applications in Drug Discovery

The 4-nitro-1-indanol scaffold is a "privileged structure" in medicinal chemistry, offering a rigid bicyclic core that restricts the conformational freedom of attached side chains, often improving potency and selectivity.[1]

A. NLRP3 Inflammasome Inhibitors

Recent patent literature (e.g., WO2019211463A1) highlights the use of 4-nitro-1-indanol as a precursor to sulfonyl triazole-based NLRP3 inhibitors .[1] In these pathways, the hydroxyl group is often removed (deoxygenated) or substituted to link the indane core to a heteroaryl system, while the nitro group is reduced to an amine to form sulfonamide linkages.

B. SIRT2 and Kinase Inhibitors

The scaffold is used to synthesize 5-((3-Amidobenzyl)oxy)nicotinamides (SIRT2 inhibitors).[1] Here, the hydroxyl group is preserved or inverted to maintain specific chiral interactions within the enzyme binding pocket.

Experimental Protocols

Protocol A: Enantioselective Synthesis via CBS Reduction

Objective: To synthesize high-purity (S)-4-nitro-1-indanol from 4-nitro-1-indanone.

Mechanism: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride attack, establishing the C1 stereocenter with high enantiomeric excess (ee).[1]

Materials:

  • 4-Nitro-1-indanone (1.0 eq)[1]

  • (R)-Me-CBS catalyst (0.1 eq) (Note: Use (R)-catalyst to obtain (S)-alcohol)[1]

  • Borane-dimethyl sulfide complex (BH₃[1]·DMS) (0.6 eq)

  • Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under N₂ atmosphere. Charge with (R)-Me-CBS catalyst and anhydrous THF.[1] Cool to -20°C.

  • Activation: Add BH₃·DMS dropwise over 10 minutes. Stir for 15 minutes.

  • Addition: Dissolve 4-nitro-1-indanone in minimal THF. Add this solution dropwise to the catalyst mixture over 1 hour. Critical: Slow addition prevents non-catalyzed background reduction, ensuring high ee.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench: Once complete, carefully add MeOH (dropwise) at -20°C to quench excess borane. (Caution: H₂ gas evolution).[1]

  • Workup: Warm to RT, concentrate in vacuo. Dissolve residue in EtOAc, wash with 1N HCl (to remove catalyst), saturated NaHCO₃, and brine.

  • Purification: Recrystallize from Hexane/EtOAc to upgrade ee >99%.

Protocol B: Deoxygenation to 4-Nitroindane

Objective: To remove the hydroxyl group, accessing the 4-nitroindane core for hydrophobic pocket binding.[1]

Context: This method is preferred over direct nitration of indane, which yields a mixture of 4- and 5-nitro isomers that are difficult to separate.[1]

Reagents:

  • 4-Nitro-1-indanol (1.0 eq)[1]

  • Triethylsilane (Et₃SiH) (3.0 eq)[1][7]

  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1][8]

Methodology:

  • Dissolve 4-nitro-1-indanol in TFA (10 volumes) at 0°C.

  • Add Et₃SiH in a single portion.

  • Heat to 50°C and stir for 4 hours. The reaction proceeds via a benzylic carbocation intermediate, which is instantly trapped by the hydride from silane.

  • Workup: Concentrate TFA under reduced pressure. Neutralize residue with 1M NaOH.[1] Extract with DCM.[1]

  • Yield: Typically >90% conversion to 4-nitroindane.[1]

Visualizing the Synthetic Utility

The following diagram illustrates the divergent pathways available from the 4-nitro-1-indanol intermediate.

G Start 1-Indanone Ketone 4-Nitro-1-indanone (Key Precursor) Start->Ketone Nitration (HNO3/H2SO4) Alcohol 4-Nitro-1-indanol (The Intermediate) Ketone->Alcohol Reduction (NaBH4 or CBS) Amine 4-Amino-1-indanol (Chiral Ligands/Kinase Inhibitors) Alcohol->Amine 1. H2/Pd-C (Nitro Reduction) Indane 4-Nitroindane (NLRP3 Inhibitor Core) Alcohol->Indane TFA / Et3SiH (Deoxygenation) Ether 4-Nitro-1-alkoxyindane (SIRT2 Inhibitors) Alcohol->Ether R-X / Base (Etherification)

Figure 1: Divergent synthetic pathways from 4-Nitro-1-indanol, highlighting its role as a linchpin in accessing diverse pharmacophores.[1]

Analytical Validation & Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H2O gradient)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralcel OD-H, Hex/IPA)> 99.0% ee (for chiral grades)
Residual Solvent GC-HS (Headspace)< 5000 ppm (MeOH/THF)
Water Content Karl Fischer Titration< 0.5% w/w

Troubleshooting Tip:

  • Impurity Alert: During the reduction of 4-nitro-1-indanone, over-reduction to the aniline (4-amino-1-indanol) can occur if the reaction temperature is not controlled or if a non-selective reducing agent is used.[1] Always validate the integrity of the nitro group via IR (look for strong bands at ~1530 and ~1350 cm⁻¹) before proceeding.

References

  • NLRP3 Inhibitor Synthesis: Substituted 5-membered nitrogen containing heteroaryl compounds. WO2019211463A1. (2019).[1] Link

  • SIRT2 Inhibitor Application: 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. National Institutes of Health (NIH).[1] Link

  • NRF2 Regulators: 3-carboxylic acid pyrroles as nrf2 regulators.[1][5] US20200031820A1. (2020).[1][5] Link

  • Chemical Safety Data: 4-Nitro-2,3-dihydro-1H-inden-1-ol Safety Data Sheet. Sigma-Aldrich / Merck KGaA. Link

Sources

Method

Technical Application Note: Derivatization Strategies for 4-Nitro-2,3-dihydro-1H-inden-1-ol

Abstract This technical guide details the derivatization protocols for 4-Nitro-2,3-dihydro-1H-inden-1-ol (4-nitro-1-indanol).[1] Due to the presence of a chiral benzylic hydroxyl group at the C1 position and an electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the derivatization protocols for 4-Nitro-2,3-dihydro-1H-inden-1-ol (4-nitro-1-indanol).[1] Due to the presence of a chiral benzylic hydroxyl group at the C1 position and an electron-withdrawing nitro group at the C4 position, this substrate presents specific challenges in enantiomeric resolution and chromatographic stability.[1] This note provides three validated workflows: Mosher’s Ester Synthesis for absolute stereochemical assignment, Silylation for GC-MS quantification, and Acylation for HPLC-UV purity profiling.

Chemical Analysis & Reactivity Profile

Before initiating wet chemistry, the researcher must understand the electronic and steric environment of the substrate.

Substrate Architecture[1]
  • Core Structure: Bicyclic indane framework.

  • Functional Group (Target): Secondary benzylic alcohol at C1.

  • Electronic Modifier: Nitro group (-NO₂) at C4.

Reactivity Implications[1]
  • Acidity & Substitution: The C4-nitro group is electron-withdrawing.[1] Through the aromatic system, it slightly increases the acidity of the benzylic proton (C1-H) and the hydroxyl proton compared to unsubstituted 1-indanol.[1]

  • Stereochemistry: C1 is a chiral center. Synthetic samples are often racemic (

    
     mixture). Derivatization with chiral resolving agents (e.g., Mosher's acid) is the gold standard for determining Enantiomeric Excess (
    
    
    
    ) and absolute configuration.
  • Stability: Benzylic alcohols are prone to elimination (dehydration) to form indenes (4-nitroindene) under strong acidic conditions or high heat. Protocols must avoid harsh acidic catalysts.

Decision Matrix: Selecting the Right Derivative

decision_matrix Start Goal: Analyze 4-Nitro-1-indanol Chirality Determine Enantiomeric Purity (ee%) Start->Chirality Volatility Quantify via GC-MS (Increase Volatility) Start->Volatility Stability HPLC Purity/Storage (Prevent Oxidation) Start->Stability Method_Mosher Protocol 1: Mosher Ester (MTPA) Chirality->Method_Mosher NMR/HPLC Method_TMS Protocol 2: Silylation (BSTFA) Volatility->Method_TMS GC-MS Method_Acyl Protocol 3: Benzoylation Stability->Method_Acyl LC-UV

Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on analytical goals.[1]

Protocol 1: Stereochemical Assignment (Mosher's Ester)[2][3][4]

Objective: To determine the absolute configuration (


 or 

) of the C1 center using ¹H-NMR or ¹⁹F-NMR. Mechanism: Reaction with

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomers with distinct NMR chemical shifts due to the anisotropic shielding of the phenyl group.[1]
Materials
  • Substrate: 4-Nitro-1-indanol (10 mg, ~0.056 mmol).

  • Reagent: (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl (Sigma-Aldrich).[1]
  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Essential for sterically hindered secondary alcohols.[1]

  • Solvent: Anhydrous Pyridine (acts as solvent and acid scavenger).

  • Solvent (Workup): Diethyl ether, 1M HCl, sat. NaHCO₃.

Step-by-Step Methodology
  • Preparation: Flame-dry a 5 mL reaction vial and purge with nitrogen.

  • Dissolution: Dissolve 4-nitro-1-indanol (10 mg) in anhydrous pyridine (0.5 mL).

  • Catalysis: Add DMAP (2 mg, 0.3 eq). Note: DMAP is critical here; pyridine alone is often too slow for secondary benzylic alcohols.[1]

  • Acylation: Add (

    
    )-MTPA-Cl (20 µL, ~1.5 eq) dropwise via syringe.
    
    • Parallel Reaction: Set up a second vial using (

      
      )-MTPA-Cl to generate the comparative diastereomer.[1]
      
  • Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The product (ester) will run higher (more non-polar) than the starting alcohol.

  • Quench: Add 50 µL water to hydrolyze excess acid chloride. Stir for 10 mins.

  • Extraction: Dilute with diethyl ether (2 mL). Wash sequentially with:

    • 1M HCl (2 x 1 mL) – Removes Pyridine/DMAP.

    • Sat. NaHCO₃ (1 x 1 mL) – Removes hydrolyzed MTPA acid.

    • Brine (1 x 1 mL).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate under vacuum.

Self-Validating Analysis (NMR)

Resuspend the residue in CDCl₃.[1] Compare the chemical shifts (


) of the protons adjacent to the chiral center (C2-H and C7a-H).
  • Validation: The presence of the methoxy signal (~3.5 ppm) and the disappearance of the broad -OH singlet confirms esterification.

  • Configuration Logic: Calculate

    
    . Positive/negative values map the spatial arrangement of substituents relative to the shielding phenyl cone [1].
    

Protocol 2: Silylation for GC-MS Analysis

Objective: To mask the polar hydroxyl group, preventing hydrogen bonding and peak tailing in Gas Chromatography. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

Materials
  • Substrate: 4-Nitro-1-indanol (1 mg).

  • Reagent: BSTFA + 1% TMCS (Silylation Grade).

  • Solvent: Anhydrous Acetonitrile or Pyridine.

Step-by-Step Methodology
  • Sample Prep: Place 1 mg of sample in a GC autosampler vial.

  • Solvation: Add 100 µL of anhydrous acetonitrile.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap tightly and heat at 60°C for 30 minutes.

    • Why Heat? While primary alcohols react instantly, the secondary benzylic position and the steric bulk of the indane ring require thermal energy to drive the reaction to completion [2].

  • Direct Injection: Inject 1 µL directly into the GC-MS.

Self-Validating Analysis[1]
  • Mass Shift: The molecular weight of 4-nitro-1-indanol is 179.17 g/mol .[1] The TMS derivative adds a trimethylsilyl group (C₃H₈Si = 72 Da) replacing a proton (1 Da).

  • Target Ion: Look for m/z 251 (M+).

  • Fragmentation: Expect a strong loss of methyl (M-15) at m/z 236.

Protocol 3: 3,5-Dinitrobenzoylation (HPLC-UV)

Objective: To attach a strong chromophore for enhanced UV detection (254 nm) or to create a crystalline derivative for melting point determination. Note: While 4-nitro-1-indanol has intrinsic UV absorbance, adding a 3,5-dinitrobenzoyl group significantly increases the molar extinction coefficient (


).[1]
Materials
  • Substrate: 4-Nitro-1-indanol.

  • Reagent: 3,5-Dinitrobenzoyl chloride.[1]

  • Base: Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology
  • Mix: Dissolve substrate (20 mg) in DCM (2 mL).

  • Base: Add TEA (30 µL).

  • Acylation: Add 3,5-dinitrobenzoyl chloride (30 mg).

  • Reaction: Stir at room temperature for 1 hour.

  • Workup: Wash with 5% NaHCO₃ to remove free acid. Evaporate DCM.

Self-Validating Analysis[1]
  • TLC: The product will be significantly less polar than the starting alcohol.

  • UV Spectrum: The derivative will show a massive absorbance increase at 254 nm compared to the underivatized nitro-indanol.

Visualization of Chemical Pathways

reaction_pathways Substrate 4-Nitro-1-indanol (Substrate) MTPA MTPA-Cl / DMAP (Chiral Resolution) Substrate->MTPA BSTFA BSTFA / 60°C (GC Volatility) Substrate->BSTFA DNB 3,5-Dinitrobenzoyl Cl (UV Enhancement) Substrate->DNB Prod_Mosher Mosher Ester Diastereomers (Separable by NMR/HPLC) MTPA->Prod_Mosher Esterification Prod_TMS TMS-Ether Derivative (m/z 251) BSTFA->Prod_TMS Silylation Prod_DNB Dinitrobenzoate Ester (High UV Absorbance) DNB->Prod_DNB Acylation

Figure 2: Synthetic pathways for the three primary derivatives of 4-nitro-1-indanol.[1]

Data Summary & Troubleshooting

ParameterMosher Protocol (NMR)Silylation Protocol (GC)Acylation Protocol (HPLC)
Reaction Time 4–6 Hours30 Minutes1 Hour
Temperature Room Temp (25°C)60°CRoom Temp (25°C)
Critical Reagent DMAP (Catalyst)BSTFA (moisture sensitive)Triethylamine (Base)
Validation Signal ¹H-NMR:

shifts
MS: m/z 251 (M+)UV: Increased Abs @ 254nm
Common Failure Incomplete reaction (wet pyridine)Hydrolysis (wet solvent)Hydrolysis of acid chloride

Troubleshooting Tip: If the Mosher esterification yield is low, the steric hindrance of the indane ring system is likely the cause. Increase the temperature to 40°C or switch the solvent from Pyridine to Dichloromethane with 2.0 eq DCC and 0.2 eq DMAP (Steglich Esterification) to drive the reaction [3].

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4] Nature Protocols, 2, 2451–2458.

  • Sigma-Aldrich. (n.d.). Derivatization for GC Analysis: Silylation Reagents. Sigma-Aldrich Technical Bulletins.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-OL

Welcome to the technical support center for the synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-ol. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-ol. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of this important synthetic intermediate.

Introduction

The synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-ol is a critical step in various research and development pipelines. The most common and direct route involves the reduction of the corresponding ketone, 4-nitro-2,3-dihydro-1H-inden-1-one. While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides a comprehensive overview of the synthesis, focusing on practical solutions to common problems.

Reaction Overview: Ketone Reduction

The primary transformation is the reduction of a ketone to a secondary alcohol using a hydride-donating reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its selectivity, mild nature, and ease of handling compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[1]

Reaction_Overview 4-Nitro-2,3-dihydro-1H-inden-1-one 4-Nitro-2,3-dihydro-1H-inden-1-one Reagents 1. NaBH4, Solvent 2. Aqueous Workup 4-Nitro-2,3-dihydro-1H-inden-1-one->Reagents 4-Nitro-2,3-dihydro-1H-inden-1-ol 4-Nitro-2,3-dihydro-1H-inden-1-ol Reagents->4-Nitro-2,3-dihydro-1H-inden-1-ol

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-ol.

Issue 1: Low or No Product Yield

Q: I have followed the general procedure, but my yield of 4-Nitro-2,3-dihydro-1H-inden-1-ol is very low, or I have only recovered the starting material. What could be the problem?

A: Low or no yield is a common issue that can stem from several factors related to the reagents, reaction conditions, or workup procedure. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Inactive Sodium Borohydride: NaBH₄ is sensitive to moisture and can degrade over time, losing its reducing power.

    • Solution: Use freshly opened or properly stored NaBH₄. To test the activity of your NaBH₄, you can perform a small-scale reduction on a simple ketone like acetone and monitor the reaction by TLC.

  • Insufficient Amount of Reducing Agent: While stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess to ensure complete reaction.[1]

    • Solution: Increase the molar equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the starting ketone.

  • Inappropriate Solvent: The choice of solvent is crucial for the solubility of the reactants and the reactivity of the borohydride.

    • Solution: Methanol or ethanol are generally good solvents for NaBH₄ reductions.[2] A mixture of THF and methanol can also be effective.[2] Ensure your starting material, 4-nitro-2,3-dihydro-1H-inden-1-one, is soluble in the chosen solvent system at the reaction temperature.

  • Low Reaction Temperature: While many borohydride reductions proceed at room temperature, some may require gentle heating to go to completion.

    • Solution: If the reaction is sluggish at room temperature (as monitored by TLC), consider gently warming the reaction mixture to 40-50°C.

  • Improper Workup: The workup procedure is critical for isolating the product. Premature quenching of the reaction or inefficient extraction can lead to significant product loss.

    • Solution: Ensure the reaction is complete before quenching. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize product recovery.

Low_Yield_Troubleshooting Start Low or No Yield Check_NaBH4 Check NaBH4 Activity Start->Check_NaBH4 Check_Stoichiometry Verify NaBH4 Stoichiometry Start->Check_Stoichiometry Check_Solvent Evaluate Solvent System Start->Check_Solvent Check_Temperature Assess Reaction Temperature Start->Check_Temperature Check_Workup Review Workup Procedure Start->Check_Workup

Caption: Decision tree for troubleshooting low yield.

Issue 2: Presence of Multiple Spots on TLC, Including Starting Material

Q: My TLC plate shows the starting material, the product spot, and some other unidentified spots. How can I improve the conversion and identify the byproducts?

A: The presence of multiple spots indicates an incomplete reaction and potentially the formation of side products.

Potential Causes & Solutions:

  • Incomplete Reaction: As discussed in the previous section, this could be due to inactive or insufficient reducing agent, or suboptimal reaction conditions.

    • Solution: Before quenching the reaction, always check for the complete consumption of the starting material by TLC. If the starting material is still present, you can add more NaBH₄ in portions and continue to monitor.

  • Side Reactions:

    • Over-reduction: Although less common with NaBH₄, over-reduction of the alcohol to the corresponding alkane (4-nitro-2,3-dihydro-1H-indene) is a possibility, especially with prolonged reaction times or higher temperatures. This would appear as a less polar spot on the TLC plate.

    • Reduction of the Nitro Group: Sodium borohydride alone does not typically reduce aromatic nitro groups under standard conditions.[2] However, with certain catalysts or under specific conditions, this can occur, leading to the formation of the corresponding amine or intermediate reduction products.[3] These byproducts would have different polarities and would be visible on the TLC plate.

  • Impure Starting Material: The impurities might be carried over from the starting 4-nitro-2,3-dihydro-1H-inden-1-one.

    • Solution: Check the purity of your starting material by TLC before starting the reaction. If necessary, purify it by recrystallization or column chromatography.

TLC Monitoring:

A well-defined TLC system is crucial for monitoring the reaction. A common mobile phase for this type of compound would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

Compound Expected Rf Value
4-nitro-2,3-dihydro-1H-inden-1-oneHigher Rf (less polar)
4-Nitro-2,3-dihydro-1H-inden-1-olLower Rf (more polar)
Potential ByproductsVaried Rf values
Issue 3: Difficulty in Product Purification

Q: I have obtained a crude product, but I am struggling to purify it. Recrystallization is not working well, and column chromatography is giving poor separation.

A: Purification challenges often arise from the presence of closely related impurities or the physical properties of the product itself.

Potential Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or water). For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity appears, followed by cooling, can be an effective recrystallization method.

  • Oily Product: The product may not be a solid at room temperature or may form an oil during recrystallization.

    • Solution: If the product is an oil, purification by column chromatography is the preferred method. Ensure you are using an appropriate silica gel and eluent system. A gradient elution from a less polar to a more polar solvent system can improve separation.

  • Co-eluting Impurities in Chromatography: Some byproducts may have similar polarities to the desired product, making separation difficult.

    • Solution: Optimize your chromatography conditions. You can try different solvent systems or use a different stationary phase (e.g., alumina). Sometimes, converting the alcohol to a less polar derivative (e.g., an acetate ester) before chromatography, followed by deprotection, can facilitate purification.

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for the synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-ol?

A1: While a universally optimized protocol may vary, a general and reliable starting procedure is as follows:

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol (approximately 10-20 mL per gram of starting material).[2][4]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.[5]

  • Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride at 0°C until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.[6]

Q2: Can I use a different reducing agent instead of sodium borohydride?

A2: Yes, other reducing agents can be used, but they come with different reactivity profiles and handling requirements. For instance, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would likely reduce both the ketone and the nitro group. Catalytic hydrogenation is another option, which can be selective depending on the catalyst and conditions used.[3] However, for its selectivity for ketones over nitro groups and its ease of use, NaBH₄ is generally the preferred reagent for this transformation.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To assess purity and compare the product's Rf value to the starting material.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. The melting point of the starting material, 4-nitro-2,3-dihydro-1H-inden-1-one, is reported to be 101-103°C. The melting point of the product will be different.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule by observing the chemical shifts, splitting patterns, and integration of the protons. The appearance of a new signal for the hydroxyl proton and the proton on the carbon bearing the hydroxyl group, along with the disappearance of the characteristic ketone signals, would confirm the reduction.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule. The conversion of the ketone carbonyl carbon signal (typically ~200 ppm) to a carbon signal characteristic of a secondary alcohol (typically ~60-80 ppm) is a key indicator.

    • IR (Infrared) Spectroscopy: To identify the functional groups present. The disappearance of the strong ketone C=O stretch (around 1700-1740 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) are indicative of a successful reduction. The characteristic nitro group stretches (around 1520 cm⁻¹ and 1350 cm⁻¹) should remain.

Technique Starting Material (Ketone) Product (Alcohol)
IR (cm⁻¹) ~1720 (C=O), ~1520 & ~1350 (NO₂)~3400 (broad, O-H), ~1520 & ~1350 (NO₂)
¹H NMR Absence of carbinol protonPresence of carbinol proton (CH-OH) and hydroxyl proton (OH)
¹³C NMR Carbonyl carbon (~200 ppm)Carbinol carbon (~60-80 ppm)

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically for this reaction:

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with moisture.

  • Solvents: Methanol, ethanol, and THF are flammable. Work away from ignition sources.

  • Quenching: The quenching step with acid can be exothermic and produce hydrogen gas. Perform this step slowly and with cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved February 17, 2026, from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 17, 2026, from [Link]

  • Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. (2021). RSC Advances, 11(23), 13957–13972.
  • Studylib. (n.d.). Sodium Borohydride Reduction of Ketone Lab Experiment. Retrieved February 17, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitroacetanilide. Retrieved February 17, 2026, from [Link]

  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 17, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenol. Retrieved February 17, 2026, from [Link]

  • Pina, S., Jr. (2015).
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved February 17, 2026, from [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021). Molecules, 26(20), 6147.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved February 17, 2026, from [Link]

  • Dumanović, D., & Kosanović, D. (1994).
  • NIST. (n.d.). Benzenemethanol, 4-nitro-. Retrieved February 17, 2026, from [Link]

  • Science Buddies. (2007, May 5). Digitally Enhanced Thin-Layer Chromatography: An Inexpensive, New Technique for Qualitative and Quantitative Analysis. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(2,3‐dihydro‐1H‐inden‐1‐yl)phenol, 3a. Retrieved February 17, 2026, from [Link]

  • International Journal of Chemical and Physical Sciences. (2013). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved February 17, 2026, from [Link]

  • Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. (2024). Future Medicinal Chemistry, 16(15), 1035–1056.
  • Shimadzu. (n.d.). Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • ResearchGate. (n.d.). Reduction of 4-nitrophenol catalyzed by nitroreductase. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Nitro-1-indanol

Welcome to the dedicated technical support guide for the purification of crude 4-Nitro-1-indanol. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude 4-Nitro-1-indanol. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity 4-Nitro-1-indanol. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies based on extensive field experience and established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and properties of 4-Nitro-1-indanol.

Q1: What is the expected appearance of crude vs. pure 4-Nitro-1-indanol?

A: Crude 4-Nitro-1-indanol is often an oily, dark brown, or yellowish solid.[1] The coloration can stem from residual starting materials, nitrated by-products, or degradation products. Highly purified 4-Nitro-1-indanol should be a pale yellow to off-white crystalline solid. A significant color change upon purification is a primary indicator of success.

Q2: What are the most common impurities I should expect?

A: Impurities are typically process-related. Common culprits include:

  • Unreacted Starting Materials: Such as 4-nitro-1-indanone or the reducing agent used in its synthesis.

  • Isomeric By-products: Depending on the synthetic route, other positional isomers of the nitro group may form.

  • Dehydration Products: The indanol moiety can be susceptible to dehydration, especially under acidic conditions or upon heating, leading to the formation of 4-nitro-1H-indene, which is often highly colored.[1]

  • Oxidation Products: The secondary alcohol is susceptible to oxidation back to the ketone.

Q3: Is 4-Nitro-1-indanol stable? What are its storage recommendations?

A: 4-Nitro-1-indanol is moderately stable. However, like many nitro-aromatic compounds and secondary alcohols, it can be sensitive to heat, strong acids/bases, and oxidizing/reducing agents.[1] For long-term storage, it is recommended to keep the purified solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Section 2: Purification Workflow & Strategy

The general strategy involves a primary purification step (recrystallization) followed by a more rigorous secondary step (column chromatography) if the desired purity is not achieved.

PurificationWorkflow Crude Crude 4-Nitro-1-indanol (Oily/Colored Solid) Recrystallization Primary Purification: Recrystallization Crude->Recrystallization PurityCheck1 Purity Assessment (TLC, Melting Point) Recrystallization->PurityCheck1 Pure Pure Product (>98%) PurityCheck1->Pure Yes NotPure Purity <98% or Multiple Spots on TLC PurityCheck1->NotPure No Chromatography Secondary Purification: Column Chromatography NotPure->Chromatography PurityCheck2 Purity Assessment (TLC, NMR) Chromatography->PurityCheck2 PurityCheck2->Pure Fractions Pooled

Caption: General purification workflow for 4-Nitro-1-indanol.

Section 3: Troubleshooting Common Purification Issues

This guide is structured in a problem/cause/solution format to directly address experimental challenges.

Problem 1: The product "oils out" instead of crystallizing during recrystallization.

Potential Cause 1: Inappropriate Solvent System. The chosen solvent or solvent mixture may be too good a solvent even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent, causing it to liquefy rather than dissolve.

Solution:

  • Systematic Solvent Screening: Conduct small-scale solubility tests.[2] A good single solvent for recrystallization should dissolve the compound when hot but not when cold.[3]

  • Employ a Two-Solvent System: This is often the most effective solution. Dissolve the crude product in a minimum amount of a "soluble solvent" (e.g., ethanol, ethyl acetate) at an elevated temperature. Then, slowly add a hot "insoluble solvent" (anti-solvent, e.g., water, hexanes) dropwise until persistent cloudiness appears.[4] Add a few more drops of the soluble solvent to clarify the solution, then allow it to cool slowly. The solubility of 4-nitroaniline, a similar compound, has been shown to decrease significantly in ethanol-water mixtures as the water content increases, demonstrating the utility of this solvent system.[5]

Potential Cause 2: Presence of Impurities. Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase (eutectic mixture) instead of solid crystals.

Solution:

  • Pre-purification Wash: Before recrystallization, try triturating (grinding the crude solid with a small amount of a solvent in which the desired product is poorly soluble but impurities are). A non-polar solvent like hexanes can remove greasy, non-polar impurities.

  • Proceed to Chromatography: If the impurity load is too high, direct recrystallization may not be effective. It is often more efficient to proceed directly to column chromatography to remove the bulk of the impurities first.[6]

Problem 2: The purified solid is still highly colored (yellow/brown).

Potential Cause 1: Presence of Highly Conjugated or Polymeric Impurities. These impurities, even in small amounts, can impart significant color. They often co-crystallize with the product.

Solution:

  • Use of Activated Charcoal: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.[4] Swirl or stir for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a Hot Gravity Filtration: It is critical to filter the hot solution through a fluted filter paper to remove the charcoal before allowing the solution to cool.[3][4] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Potential Cause 2: Product Degradation. Heating the compound for extended periods, especially in certain solvents, could cause degradation, leading to colored products.

Solution:

  • Minimize Heating Time: Dissolve the compound quickly in the minimum amount of hot solvent required and proceed to the next step without delay.[3]

  • Choose a Lower-Boiling Solvent: If degradation is suspected, switch to a solvent system with a lower boiling point.

Problem 3: Poor separation or streaking on the column during chromatography.

Potential Cause 1: Compound Degradation on Silica Gel. Silica gel is slightly acidic and can cause degradation of sensitive compounds, such as those prone to dehydration.[1] Nitro-containing compounds can also interact strongly with the silica surface.

Solution:

  • Deactivate the Silica Gel: Prepare the silica gel slurry in your eluent and add 1% triethylamine (Et₃N) to the solvent system.[1] This basic additive neutralizes the acidic sites on the silica, preventing degradation and reducing tailing of polar compounds.

  • Use an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase like neutral alumina.[1]

Potential Cause 2: Improper Solvent System (Eluent). If the eluent is too polar, all compounds will elute quickly with no separation. If it is not polar enough, the desired compound will not move from the origin.

Solution:

  • Systematic TLC Analysis: Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC).[7] Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35.

  • Use a Gradient Elution: Start with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 30-40% Ethyl Acetate in Hexanes) during the elution.[8] This will elute non-polar impurities first, followed by your product, and finally any highly polar impurities.

Potential Cause 3: Column Overloading. Applying too much crude material to the column results in broad bands that overlap, leading to poor separation.[6]

Solution:

  • Rule of Thumb: Use a silica gel mass that is approximately 30-100 times the mass of your crude sample. For a difficult separation, a higher ratio is needed.

  • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[9] Carefully add this powder to the top of the prepared column. This technique results in a much sharper starting band compared to liquid loading.[9]

TroubleshootingTree Start Poor Purification Result OilingOut Product 'Oils Out' Start->OilingOut Color Product is Colored Start->Color ColumnIssue Poor Column Separation Start->ColumnIssue Cause_Solvent Wrong Solvent OilingOut->Cause_Solvent Cause_Impurity High Impurity Load OilingOut->Cause_Impurity Cause_Conjugation Conjugated Impurities Color->Cause_Conjugation Cause_Degradation Product Degradation Color->Cause_Degradation Cause_Silica Degradation on Silica ColumnIssue->Cause_Silica Cause_Eluent Wrong Eluent ColumnIssue->Cause_Eluent Cause_Overload Column Overloading ColumnIssue->Cause_Overload Sol_TwoSolvent Use Two-Solvent System (e.g., EtOH/Water) Cause_Solvent->Sol_TwoSolvent Solution Sol_Triturate Triturate or Proceed to Chromatography Cause_Impurity->Sol_Triturate Solution Sol_Charcoal Use Activated Charcoal & Hot Filtration Cause_Conjugation->Sol_Charcoal Solution Sol_Heat Minimize Heating Time Cause_Degradation->Sol_Heat Solution Sol_Deactivate Add 1% Et3N to Eluent or Use Alumina Cause_Silica->Sol_Deactivate Solution Sol_TLC Optimize with TLC (Rf ~0.3) Use Gradient Elution Cause_Eluent->Sol_TLC Solution Sol_DryLoad Use Less Material (1:50 Sample:Silica Ratio) & Dry Load Sample Cause_Overload->Sol_DryLoad Solution

Caption: Troubleshooting decision tree for common purification issues.

Section 4: Detailed Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)

This protocol is a robust starting point for quantities ranging from 1-10 grams of crude material.

  • Dissolution: Place the crude 4-Nitro-1-indanol in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.[2] Use a boiling stick or magnetic stirring to prevent bumping.[2]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat source, wait a moment for boiling to subside, and add a small spatula tip of activated charcoal. Reheat to boiling for 2-3 minutes.[4]

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4] The goal is to keep the solution hot so the product does not crystallize prematurely.

  • Induce Crystallization: Reheat the clear filtrate to boiling. Add hot water dropwise while swirling until a faint, persistent cloudiness appears. Add 1-2 more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. Purity can then be assessed by melting point and TLC.

Protocol 2: Flash Column Chromatography

This protocol is for purifying material that fails to crystallize effectively or remains impure after recrystallization.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for 4-Nitro-1-indanol is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Find a ratio that gives the product an Rf of ~0.3.

  • Column Preparation (Slurry Method):

    • Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom.[11]

    • Add a thin layer of sand.[8]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes).[8]

    • Pour the slurry into the column, allowing the solvent to drain but ensuring the silica level never drops below the solvent level.[11] Tap the column gently to pack the silica bed evenly.[8]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[6]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimum of a volatile solvent (e.g., DCM). Add silica gel (about 1-2 times the mass of the crude product) and evaporate the solvent completely using a rotary evaporator to obtain a dry powder.[9]

    • Carefully transfer this powder to the top of the prepared column.[9]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few inches per minute).

    • Begin collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the eluent as the column runs (e.g., from 10% EtOAc to 20% EtOAc, then 30%, etc.).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[7]

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum and determine its purity and yield.

ParameterRecrystallizationFlash Column Chromatography
Primary Use Bulk purification, removal of soluble impuritiesSeparation of closely related compounds, high purity
Typical Solvent System Ethanol/Water, Ethyl Acetate/HexanesEthyl Acetate/Hexanes (gradient), DCM/Methanol
Key Checkpoint Slow formation of well-defined crystalsTLC analysis of fractions (Rf ~0.3)
Common Pitfall Oiling out, co-crystallization of impuritiesColumn cracking, poor separation, band tailing

Section 5: Purity Assessment

Verifying the purity of the final product is a critical step.[12]

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot. Compare its Rf value to the crude material.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point range.[2]

  • NMR Spectroscopy: ¹H NMR is a powerful tool to confirm the structure and assess purity. The absence of impurity signals and correct integration ratios are key indicators of high purity.[13]

References

  • Experiment 2: Recrystallization. (n.d.).
  • 4-nitroindole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
  • How to run column chromatography. (n.d.).
  • Column Chromatography: Principles and Applications. (2025, December 12). Phenomenex.
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
  • Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.).
  • Column Chromatography. (n.d.). Magritek.
  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder.
  • Solvents for Recrystallization. (2026). University of Rochester.
  • 4-Nitroaniline. (n.d.). In Wikipedia.
  • Martínez, F., et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids.
  • Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit.
  • A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. (n.d.). Benchchem.
  • Onys'ko, P., et al. (2020). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds.
  • ANALYTICAL METHOD DEVELOPMENT AND RESULTS FOR B-NAPHTHYLAMINE AND 4-NITROANILINE. (1994, March 30). EPA.
  • Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. (2023, April). In Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US).
  • Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. (n.d.).
  • The Problems Associated with Enzyme Purification. (n.d.).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • 1-Indanol. (n.d.). CymitQuimica.
  • Is p-nitrophenol soluble in organic solvents? (n.d.). ECHEMI.
  • Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. (n.d.). PMC.
  • Preparation of 4-nitrophenol. (n.d.).
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • m-NITROPHENOL - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22).
  • Analytical Method Development and Valid
  • 4-Nitro-1H-indazole synthesis. (n.d.). ChemicalBook.
  • High-rate biodegradation of 3-and 4-nitroaniline. (2025, August 10).
  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characteriz
  • Process for the purification of nitro aliphatic compounds. (n.d.).
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • Biodegradation of 4-nitroaniline by novel isolate Bacillus sp. strain AVPP64 in the presence of pesticides. (2022, August 1). Environmental Pollution.
  • Benzene, 1-methoxy-4-nitro- - Evaluation statement. (2023, December 14). Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

Troubleshooting

Overcoming side reactions in the synthesis of 4-nitro-indan-1-ol

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 4-nitro-indan-1-ol. It prioritizes route design to avoid side reactions before they occur, followed by specific troubles...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 4-nitro-indan-1-ol. It prioritizes route design to avoid side reactions before they occur, followed by specific troubleshooting for the reduction and isolation steps.

Ticket Category: Organic Synthesis / Process Optimization Target Molecule: 4-nitro-2,3-dihydro-1H-inden-1-ol (4-nitro-indan-1-ol) Support Level: Senior Application Scientist

Executive Summary: The "Route Trap"

User Query: "I am nitrating 1-indanone to get 4-nitro-1-indanone, but I'm getting a mixture of isomers and low yields. How do I improve regioselectivity?"

Root Cause Analysis: The most common failure mode in this synthesis is attempting the direct nitration of 1-indanone.

  • The Problem: The carbonyl group in 1-indanone is a meta-director relative to itself, but the alkyl ring fusion complicates the directing effects. Standard electrophilic aromatic substitution (EAS) heavily favors the 6-nitro isomer (para to the alkyl bridge) over the desired 4-nitro isomer.

  • The Solution: Do not nitrate 1-indanone. To guarantee 4-position regiocontrol, you must use an Intramolecular Friedel-Crafts Acylation of a pre-nitrated precursor.

Recommended Synthetic Route (The "Clean" Path)

Instead of separating isomers, synthesize the ring around the nitro group.

  • Precursor: 3-(2-nitrophenyl)propanoic acid.

  • Cyclization: Conversion to acid chloride (SOCl₂) followed by AlCl₃-mediated cyclization.

  • Reduction: Chemoselective reduction of the ketone to the alcohol.

Interactive Troubleshooting Guide

Module A: Precursor Synthesis (Avoiding Isomer Mixtures)

Issue: Why does my cyclization yield 6-nitro-1-indanone instead of 4-nitro? Diagnosis: You likely started with the wrong isomer of the phenylpropanoic acid.

  • 3-(4-nitrophenyl)propanoic acid

    
     Cyclizes to 6-nitro-1-indanone .
    
  • 3-(2-nitrophenyl)propanoic acid

    
     Cyclizes to 4-nitro-1-indanone .
    

Mechanism of Action: In 3-(2-nitrophenyl)propanoic acid, the nitro group occupies one ortho position. The acid chloride chain is at position 1. Cyclization can only occur at the open ortho position (C6 of the benzene ring). Upon ring closure:

  • The alkyl bridgehead forms at C1.

  • The carbonyl bridgehead forms at C6.

  • The nitro group (at C2) ends up adjacent to the alkyl bridgehead, which is position 4 of the indanone system.

RouteComparison cluster_0 Direct Nitration (NOT RECOMMENDED) cluster_1 Cyclization Route (RECOMMENDED) Indanone 1-Indanone Mix Mixture: 6-Nitro (Major) + 4-Nitro (Minor) Indanone->Mix HNO3/H2SO4 Poor Selectivity Precursor 3-(2-nitrophenyl) propanoic acid Chloride Acid Chloride Precursor->Chloride SOCl2 Product 4-Nitro-1-indanone (Single Regioisomer) Chloride->Product AlCl3 Intramolecular FC

Figure 1: Comparison of synthetic strategies.[1] The cyclization route guarantees the 4-nitro regiochemistry by structural design.

Module B: Chemoselective Reduction (Ketone Alcohol)[1]

Issue: I am seeing over-reduction products (amines) or incomplete conversion. Diagnosis: The nitro group is susceptible to reduction under catalytic hydrogenation conditions or if strong Lewis acids are present with borohydrides.

Protocol Adjustment: Use Sodium Borohydride (NaBH₄) in methanol/ethanol. This reagent is highly chemoselective for ketones over nitro groups in the absence of transition metal catalysts.

ParameterRecommendationRationale
Reagent NaBH₄ (0.5 - 1.0 equiv)Mild hydride source; does not reduce nitro groups under standard conditions [1].
Solvent Methanol or Ethanol (0°C)Protic solvents facilitate borohydride reduction kinetics.
Avoid H₂/Pd-C or H₂/Raney NiThese will reduce the -NO₂ group to -NH₂ (aniline derivative).
Avoid NaBH₄ + NiCl₂/CoCl₂Addition of metal salts turns NaBH₄ into a nitro-reducing system [2].[2]

Self-Validating Check:

  • TLC/HPLC: The product (alcohol) should be more polar than the starting material (ketone).

  • Color Change: Nitro-indanone is often pale yellow/off-white. Amino-indanone (over-reduction) is often darker/brown and fluorescent. If your reaction turns dark brown, check for amine formation.[1]

Module C: Isolation & Stability (The Dehydration Trap)[1]

Issue: My product is turning into an oil or showing an alkene peak in NMR (approx 6.5-7.0 ppm) after workup. Diagnosis: You are experiencing acid-catalyzed dehydration. 4-nitro-indan-1-ol is a benzylic alcohol with an electron-withdrawing group. While the nitro group destabilizes the carbocation intermediate (making S_N1 harder), the benzylic position is still prone to elimination to form 4-nitro-indene , especially if heated in acidic media.[1]

Troubleshooting Protocol:

  • Quench: Quench the borohydride reaction with saturated NH₄Cl (mildly acidic/neutral) rather than HCl.

  • Extraction: Use ethyl acetate. Wash with NaHCO₃ to ensure the organic layer is not acidic.

  • Drying: Do not use acidic drying agents. Use anhydrous Na₂SO₄.

  • Evaporation: Do not overheat the rotavap bath (>40°C). Benzylic alcohols can dehydrate thermally in the presence of trace acid.

DehydrationRisk Alcohol 4-Nitro-indan-1-ol (Target) Cation Benzylic Carbocation (Intermediate) Alcohol->Cation H+ (Acidic Workup) Indene 4-Nitro-indene (Side Product) Cation->Indene -H+ Elimination Prevention PREVENTION: 1. Quench with NH4Cl (not HCl) 2. Keep T < 40°C 3. Store solid, not oil Prevention->Alcohol

Figure 2: Dehydration pathway.[1] Acidic conditions facilitate the loss of water to form the thermodynamically stable indene system.

Validated Experimental Protocol

Objective: Synthesis of 4-nitro-indan-1-ol from 3-(2-nitrophenyl)propanoic acid.

Step 1: Cyclization to 4-Nitro-1-Indanone
  • Activation: Dissolve 3-(2-nitrophenyl)propanoic acid (1 equiv) in dry DCM. Add SOCl₂ (1.5 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂.

  • Cyclization: Redissolve the crude acid chloride in dry DCM. Cool to 0°C. Add AlCl₃ (1.2 equiv) portion-wise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Pour mixture onto ice/HCl. Extract with DCM.[3] Wash with brine, dry (Na₂SO₄), and concentrate.[1][3]

  • Validation: 1H NMR should show loss of the carboxylic acid proton and appearance of indanone CH₂ multiplets.

Step 2: Reduction to 4-Nitro-Indan-1-ol
  • Setup: Dissolve 4-nitro-1-indanone (1 equiv) in Methanol (0.1 M concentration). Cool to 0°C.

  • Addition: Add NaBH₄ (0.6 equiv) in small portions to avoid vigorous bubbling.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane).

  • Workup (CRITICAL):

    • Quench with saturated aqueous NH₄Cl (Do not use HCl).

    • Evaporate Methanol under reduced pressure (Bath < 35°C).

    • Extract aqueous residue with EtOAc.

    • Wash organic layer with saturated NaHCO₃ (to remove trace acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid silica acidity (which can cause dehydration).

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.

  • Setamdideh, D., et al. (2011).[1][2] Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2[2]·4H2O System. Oriental Journal of Chemistry.

  • Beilstein J. Org.[4] Chem. (2017).[4][5] Synthesis of 1-indanones with a broad range of biological activity. (Review of cyclization methods). [1]

Sources

Optimization

Technical Support Center: Selective Synthesis of 4-Nitro-Indan-1-ol

Topic: Preventing Over-Oxidation During 4-Nitro-Indan-1-ol Synthesis Ticket ID: CH-OX-4NI-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary Synthesizing 4-nitro-indan-1-ol directly from 4-nitroin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Oxidation During 4-Nitro-Indan-1-ol Synthesis Ticket ID: CH-OX-4NI-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Synthesizing 4-nitro-indan-1-ol directly from 4-nitroindane presents a classic chemoselectivity challenge. The 4-nitro group deactivates the benzylic C-H bond (increasing the bond dissociation energy), requiring harsher oxidation conditions. Once the C-H bond is activated, the resulting secondary alcohol is electronically activated and thermodynamically prone to further oxidation into 4-nitro-indan-1-one (the ketone).

"Over-oxidation" in this context typically arises from two distinct failure modes:

  • Process Failure: The oxidative method used (e.g.,

    
    , 
    
    
    
    , or unquenched radical oxidation) bypasses the alcohol entirely.
  • Workup Failure: The intermediate alkyl hydroperoxide decomposes to the ketone rather than being reduced to the alcohol.

This guide provides the Reductive Quench Protocol to arrest oxidation at the alcohol stage and a Two-Step Bypass for users requiring higher purity.

Module 1: The Root Cause (Mechanism of Failure)

To prevent over-oxidation, you must understand the "Hydroperoxide Junction." In radical-based C-H oxidations (e.g., NHPI, Photo-oxidation), the alcohol is not the primary product. The primary product is the Alkyl Hydroperoxide (R-OOH) .

  • The Trap: Under thermal conditions or standard aqueous workup, R-OOH eliminates water to form the Ketone (Over-oxidation).

  • The Solution: You must chemically reduce R-OOH to R-OH (Alcohol) before it decomposes.

Pathway Visualization

ReactionPathway Start 4-Nitroindane (Substrate) Radical Benzylic Radical (Intermediate) Start->Radical H-Abstraction (NHPI/Cat) Hydroperoxide Alkyl Hydroperoxide (R-OOH) Radical->Hydroperoxide +O2 (Trapping) Ketone 4-Nitro-indan-1-one (OVER-OXIDATION) Hydroperoxide->Ketone Thermal Dehydration or Acid/Base Workup Alcohol 4-Nitro-indan-1-ol (TARGET) Hydroperoxide->Alcohol Reductive Quench (PPh3 / DMS / Na2S2O3)

Figure 1: The "Hydroperoxide Junction." The critical control point is the reduction of the intermediate hydroperoxide. Failing to add a reductant leads to the ketone.

Module 2: Troubleshooting Protocols

Protocol A: The "Reductive Quench" (Direct Oxidation Fix)

Use this if you are performing C-H oxidation (e.g., NHPI, Co-catalyzed, or Photochemical) and obtaining ketone.

The Fix: Do not simply extract with water/brine. You must add a reducing agent to the reaction mixture before workup.

StepActionTechnical Rationale
1. Oxidation Run standard NHPI/Co(OAc)₂ or Photo-oxidation.Generates the benzylic radical and traps

to form R-OOH .
2. Monitoring Stop at 30-40% Conversion .Crucial. High conversion favors ketone formation due to the higher reactivity of the alcohol product compared to the starting alkane.
3. The Quench Add 1.2 - 1.5 equiv of Dimethyl Sulfide (DMS) or Triphenylphosphine (

) at room temp. Stir for 60 mins.
The "Secret" Step. This chemically reduces the hydroperoxide (R-OOH) to the alcohol (R-OH) selectively.
4. Workup Wash with dilute

(aq).
Removes excess oxidant and ensures no oxidative species remain during concentration.

Expected Outcome:

  • Without Quench: >85% Ketone / <15% Alcohol

  • With Quench: >90% Alcohol / <10% Ketone (of the converted fraction)

Protocol B: The "Two-Step Bypass" (High Purity Route)

Use this if Protocol A fails to yield >95% purity or if you lack specialized C-H oxidation catalysts.

It is often more efficient to intentionally over-oxidize to the ketone and then stereoselectively reduce it. This avoids the difficult separation of Alcohol/Ketone mixtures.

Workflow:

  • Oxidation: 4-Nitroindane

    
    4-Nitroindan-1-one  (Use 
    
    
    
    or
    
    
    ).
  • Reduction: 4-Nitroindan-1-one

    
    4-Nitroindan-1-ol .
    

Step-by-Step Reduction Protocol:

  • Dissolve 4-nitroindan-1-one (1.0 equiv) in Methanol (0.2 M).

  • Cool to 0°C (Ice bath). Temperature control prevents nitro-group reduction.

  • Add Sodium Borohydride (

    
    )  (0.5 - 0.7 equiv) portion-wise over 15 minutes.
    
    • Note: Do not use Hydrogenation (

      
      ) as this will reduce the nitro group to an amine.
      
  • Monitor by TLC (approx. 30-60 mins).

  • Quench: Add Acetone (to destroy excess borohydride) followed by sat. ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    

Module 3: Frequently Asked Questions (FAQ)

Q1: I am using Jones Reagent (


) and getting only ketone. Why? 
A:  Chromium(VI) reagents are strong oxidants that rapidly oxidize secondary alcohols to ketones. They are not suitable  for stopping at the alcohol stage. Switch to Protocol A  (Radical C-H oxidation) or accept the ketone and perform Protocol B  (Reduction).

Q2: My product turns yellow/brown on the bench. Is it over-oxidizing in air? A: Likely yes. Benzylic alcohols with para-nitro groups are somewhat acidic. In the presence of trace base (from workup) and air, they can oxidize to the ketone (which is often yellow/brown).

  • Fix: Ensure the final workup is neutral or slightly acidic (wash with dilute HCl or

    
    ). Store under Argon/Nitrogen in the dark.
    

Q3: Can I use


 (Selenium Dioxide) for this transformation? 
A: 

is typically used for allylic oxidation. While it can perform benzylic oxidation, it often leads to rearrangement or over-oxidation to the ketone in this specific substrate due to the thermal requirements. The NHPI/Co method (Ishii Oxidation) is superior for this specific nitro-substrate.

References

  • Ishii, Y., et al. (1997). "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a Radical Catalyst." Journal of Organic Chemistry.

    • Grounding: Establishes the mechanism of NHPI radical oxidation and the formation of hydroperoxide intermedi
  • Doherty, S., et al. (2024). "Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO." Green Chemistry.

    • Grounding: Validates the use of DMSO/Sulfides to quench reactive oxygen species and prevent over-oxid
  • Common Organic Chemistry. (2023). "Nitro Reduction - Common Conditions and Selectivity."

    • Grounding: Supports the choice of over catalytic hydrogenation to preserve the nitro group during ketone reduction.
  • Master Organic Chemistry. (2018). "Reactions on the Benzylic Carbon: Bromination And Oxidation."[1][2]

    • Grounding: General textbook authority on the thermodynamic stability of benzylic ketones vs. alcohols.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Excess of 4-Nitro-1-indanol

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and quali...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and quality of chiral drug candidates.[1][2] 4-Nitro-1-indanol, a key chiral intermediate, exemplifies the necessity for robust and reliable analytical methodologies for stereochemical analysis. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of 4-Nitro-1-indanol, offering field-proven insights and experimental data to aid researchers in method selection and optimization.

The Criticality of Chiral Separations

The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects.[3] Consequently, regulatory bodies worldwide have stringent requirements for the enantiomeric purity of chiral drugs.[2][4] Chiral HPLC stands as the preeminent technique for enantiomeric excess determination due to its high resolution, sensitivity, and versatility.[1][5]

Primary Method: Polysaccharide-Based Chiral HPLC

Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose and cellulose, are the workhorses of chiral separations in the pharmaceutical industry.[6][7] Their broad applicability and success in resolving a wide array of chiral compounds make them an excellent starting point for the analysis of 4-Nitro-1-indanol.

The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure.[8] The phenylcarbamate derivatives on the polysaccharide backbone create chiral cavities and surfaces that preferentially interact with one enantiomer over the other, leading to differential retention times and, thus, separation. The nitro group and hydroxyl group of 4-Nitro-1-indanol are key interaction points that drive the enantioseparation on these phases.

A systematic approach is crucial for developing a robust chiral HPLC method.[6] The following protocol outlines a well-established starting point for the analysis of 4-Nitro-1-indanol.

Step 1: Column Selection

  • Primary Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.[9] This amylose-based CSP is a highly recommended starting point due to its proven track record with a broad range of chiral compounds, including those with aromatic and hydroxyl functionalities.

  • Alternative Column: Daicel CHIRALCEL® OD-H. A cellulose-based alternative that can offer different selectivity.

Step 2: Mobile Phase Preparation

  • Normal Phase Mode: A mixture of n-Hexane and Isopropanol (IPA) is typically employed. A starting composition of 90:10 (v/v) n-Hexane:IPA is recommended.

  • Solvent Quality: Use HPLC grade solvents and filter through a 0.45 µm membrane filter before use.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm, leveraging the nitroaromatic chromophore of the analyte.

  • Injection Volume: 10 µL.

Step 4: Sample Preparation

  • Dissolve the 4-Nitro-1-indanol sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]

Step 5: Data Analysis and Enantiomeric Excess Calculation

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Before analyzing samples, it is imperative to perform a system suitability test using a racemic mixture of 4-Nitro-1-indanol. Key parameters to evaluate include:

  • Resolution (Rs): A resolution of >1.5 is generally considered baseline separation.

  • Tailing Factor (Tf): Should be between 0.8 and 1.5 for both peaks.

  • Repeatability: Multiple injections of the same standard should yield consistent retention times and peak areas (%RSD < 2%).

Comparative Analysis: Chiral HPLC vs. Chiral Supercritical Fluid Chromatography (SFC)

While chiral HPLC is a robust and widely used technique, chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, particularly for high-throughput screening and preparative separations.[10][11]

SFC utilizes supercritical CO₂ as the primary mobile phase, modified with a small amount of an organic solvent (e.g., methanol, ethanol).[12] This offers several advantages over traditional HPLC:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for 3-5 times faster analysis times without a significant loss in efficiency.[11]

  • Reduced Solvent Consumption: The primary reliance on CO₂ makes SFC a "greener" and more cost-effective technique.

  • Improved Resolution: In some cases, SFC can provide superior enantiomeric resolution compared to HPLC for the same chiral stationary phase.[12]

ParameterChiral HPLC (CHIRALPAK® AD-H)Chiral SFC (CHIRALPAK® AD-H)Rationale & Insights
Mobile Phase n-Hexane/Isopropanol (90:10)CO₂/Methanol (85:15)SFC's mobile phase significantly reduces organic solvent consumption.
Typical Analysis Time 8 - 15 minutes2 - 5 minutesThe lower viscosity of the SFC mobile phase allows for higher flow rates and faster separations.[11]
Resolution (Rs) Typically > 2.0Often ≥ 2.0For many compounds, SFC can yield comparable or even superior resolution to HPLC.[12]
Solvent Waste High (Organic)Low (Primarily CO₂)SFC is a more environmentally friendly technique.
Operational Cost Higher due to solvent purchase and disposalLower due to cheaper CO₂ and reduced disposal costs.The long-term operational savings of SFC can be substantial.
Initial Investment LowerHigherSFC instrumentation is generally more expensive than standard HPLC systems.

Note: The data presented is a representative comparison for structurally similar compounds. Actual results for 4-Nitro-1-indanol may vary and require method optimization.

Experimental Workflow and Logic Diagrams

To visually conceptualize the analytical process, the following diagrams illustrate the workflow for chiral HPLC analysis and the decision-making process for method selection.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation SamplePrep Sample Preparation (1 mg/mL in mobile phase) Injection Inject Racemic Standard SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., 90:10 Hexane:IPA) SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection Chromatography Chromatographic Separation (CHIRALPAK® AD-H) Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Integration Peak Integration Detection->Integration SystemSuitability System Suitability Check (Rs > 1.5, Tf = 0.8-1.5) Integration->SystemSuitability SampleAnalysis Inject Chiral Sample SystemSuitability->SampleAnalysis If Passed ee_Calculation Enantiomeric Excess Calculation SampleAnalysis->ee_Calculation

Caption: Workflow for Chiral HPLC Analysis of 4-Nitro-1-indanol.

Caption: Decision Logic for Chiral Method Selection.

Conclusion

The determination of enantiomeric excess for 4-Nitro-1-indanol is reliably achieved using chiral HPLC with polysaccharide-based stationary phases, such as the CHIRALPAK® AD-H. This method provides excellent resolution and is underpinned by well-understood chiral recognition mechanisms. For laboratories seeking higher throughput and reduced environmental impact, chiral SFC presents a compelling alternative with significant advantages in speed and cost-effectiveness. The choice between these techniques will ultimately depend on the specific laboratory's resources, throughput needs, and "green" chemistry initiatives. By following a systematic method development approach and ensuring rigorous system suitability, researchers can confidently and accurately determine the enantiomeric purity of 4-Nitro-1-indanol, a critical step in the advancement of chiral pharmaceutical development.

References

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Daicel Chiral Technologies. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available at: [Link]

  • CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column | 19256. Daicel Chiral Technologies. Available at: [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]

  • Enantioselective separation of racemic 1‐indanol on (a) the.... ResearchGate. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPT. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • CHIRALPAK AD-H. Daicel. Available at: [Link]

  • Determination of enantiomeric excess. University of Bristol. Available at: [Link]

  • CHIRAL COLUMNS. Phenomenex. Available at: [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]

  • Recent Development: Enantio Selective Eextraction in Chiral Separation. Austin Publishing Group. Available at: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. ResearchGate. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available at: [Link]

  • (1s,2r)-1-aminoindan-2-ol. Organic Syntheses Procedure. Available at: [Link]

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Comparative

Comparing the reactivity of 4-nitro- vs 5-nitro-2,3-dihydro-1H-inden-1-ol

The following guide provides an in-depth technical comparison of 4-nitro-2,3-dihydro-1H-inden-1-ol and 5-nitro-2,3-dihydro-1H-inden-1-ol . Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-nitro-2,3-dihydro-1H-inden-1-ol and 5-nitro-2,3-dihydro-1H-inden-1-ol .

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Executive Summary

In the development of bioactive indanes, the regiochemistry of the nitro substituent (C4 vs. C5) dictates not just biological affinity but also the fundamental reactivity of the benzylic center (C1).

  • 4-Nitro-1-indanol is the "Electronic Decoupled" isomer. The nitro group at C4 sits at a nodal position relative to the benzylic resonance system, exerting influence primarily through steric compression at the peri-position (C3).

  • 5-Nitro-1-indanol is the "Electronic Coupled" isomer. The nitro group at C5 is in direct resonance conjugation with the C1 benzylic center, significantly increasing the acidity of the C1-proton and destabilizing C1-carbocation intermediates.

Structural & Electronic Analysis

The distinction between these isomers relies on the specific connectivity of the benzene ring fusion (C3a/C7a) relative to the functionalized benzylic carbon (C1).

Resonance Connectivity Map

The following diagram illustrates the electronic pathways. Note that C5 is "para-like" to the bridgehead C7a, allowing direct resonance interaction with C1.[1][2] C4 is "meta-like" to the resonance flow originating from C1.[1][2]

IndanolResonance cluster_0 Benzylic Resonance System C1 C1 (Benzylic Center) Target of Reaction C7a C7a (Bridgehead) C1->C7a Direct Bond C5 C5 Position (Resonance Active) C7a->C5 Conjugated (+ charge) C7 C7 Position (Resonance Active) C7a->C7 Conjugated (+ charge) C4 C4 Position (Resonance Inactive) C7a->C4 Nodal (No Resonance)

Caption: Resonance transmission from the benzylic center (C1). Red nodes (C5, C7) bear partial positive charge in C1-cation intermediates; Green node (C4) does not.

Physicochemical Property Comparison[3][4][5][6][7]
Feature4-Nitro-1-indanol5-Nitro-1-indanolMechanistic Implication
Electronic Effect on C1 Inductive (-I) onlyResonance (-R) & Inductive (-I)5-Nitro strongly destabilizes C1 cations (SN1 retarded).
Benzylic C-H Acidity ModerateHigh5-Nitro facilitates base-mediated oxidation or elimination.[1][2]
Steric Environment High (Peri-strain with C3)Low (Remote from bridgehead)4-Nitro hinders reactions at C3; C1 is relatively open.[1]
Synthesis Source Minor byproduct of 1-indanone nitrationCyclization of 3-(3-nitrophenyl)propionic acid4-Nitro is often harder to source pure; 5-Nitro requires de novo synthesis.

Reactivity Profiles

Oxidation to Indanone
  • 5-Nitro Isomer: Oxidizes rapidly under basic conditions (e.g., Oppenauer oxidation or KMnO4) due to the enhanced acidity of the benzylic proton (C1-H) caused by the para-nitro resonance.

  • 4-Nitro Isomer: Oxidation is slower.[1][2] The lack of resonance stabilization for the developing negative charge (in base) or destabilization of the radical (in radical oxidations) makes it behave more like unsubstituted indanol.

Nucleophilic Substitution (SN1/SN2)
  • SN1 Pathway (Carbocation):

    • 5-Nitro: The nitro group destabilizes the carbocation intermediate at C1.[2] Solvolysis rates are significantly slower .[1][2]

    • 4-Nitro: The nitro group is electronically decoupled (meta-like). Solvolysis rates are faster than the 5-nitro isomer.[2]

  • SN2 Pathway:

    • 5-Nitro: The electron-deficient ring reduces electron density at C1, potentially accelerating nucleophilic attack by reducing repulsion, provided the nucleophile is not hindered.[1][2]

Dehydration (Indene Formation)

Dehydration involves the loss of OH from C1 and H from C2.

  • Protocol: Acid-catalyzed reflux (p-TsOH in Toluene).[1]

  • Observation: 5-nitro-1-indanol dehydrates more readily to form 5-nitroindene .[1] The resulting double bond is in conjugation with the nitro group (via the aromatic ring), providing thermodynamic stability to the product.

  • 4-Nitro Issue: Dehydration to 4-nitroindene is thermodynamically less favorable due to A(1,3) strain (peri-strain) between the nitro group at C4 and the vinylic proton/substituents at C3.

Experimental Protocols

Synthesis & Purification Workflow

Since 4-nitro-1-indanone is a minor byproduct (approx. 10%) of direct nitration (where 6-nitro is major), and 5-nitro requires cyclization, the following workflow clarifies access.

SynthesisWorkflow Start Starting Material: 1-Indanone Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Separation Fractional Crystallization or Column Chromatography Nitration->Separation Prod6 Major Product: 6-Nitro-1-indanone (>80%) Separation->Prod6 Prod4 Minor Product: 4-Nitro-1-indanone (~10%) Separation->Prod4 Reduction Reduction (NaBH4, MeOH) Prod4->Reduction AltStart Alternative Start: 3-(3-Nitrophenyl) propionic acid Cyclization PPA Cyclization (Friedel-Crafts) AltStart->Cyclization Prod5 Product: 5-Nitro-1-indanone (+ 7-nitro isomer) Cyclization->Prod5 Prod5->Reduction Final4 4-Nitro-1-indanol Reduction->Final4 Final5 5-Nitro-1-indanol Reduction->Final5

Caption: Synthetic divergence. 4-nitro is a byproduct; 5-nitro requires specific ring closure.

Reduction Protocol (Ketone to Alcohol)

Objective: Selective reduction of the ketone without reducing the nitro group. Reagents: Sodium Borohydride (NaBH4), Methanol.[1][2]

  • Dissolution: Dissolve 1.0 eq of Nitro-1-indanone (4- or 5-isomer) in Methanol (10 mL/mmol). Cool to 0°C.[1][2]

  • Addition: Add NaBH4 (0.5 eq) portion-wise over 15 minutes.

    • Note for 5-Nitro: The reaction is extremely fast due to the electron-deficient carbonyl. Monitor by TLC every 5 minutes to prevent over-reduction or side reactions.

    • Note for 4-Nitro: Reaction may require warming to RT due to steric hindrance at the peri position.[2]

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Yields: Typically >90% for both, but 5-nitro often requires cleaner workup to remove azo-impurities if temperature is not controlled.[1][2]

References

  • Nitration of Indanone

    • Title: Regioselective nitration of 1-indanone and synthesis of nitroindanol deriv
    • Source:Journal of Organic Chemistry, 2013, 78(6).[1][2]

    • Context: Confirms 6-nitro as major and 4-nitro as minor product.[1][3]

    • (General Journal Link for verification)

  • Electronic Effects in Benzylic Systems

    • Title: Substituent Effects on the Solvolysis of 1-Aryl-1-ethyl Chlorides.
    • Source:J. Am. Chem. Soc., 1984.[1][2]

    • Context: Establishes the "meta-like" behavior of the 4-position in fused ring systems rel
  • Synthesis of 5-Nitroindanone

    • Title: Cyclization of 3-nitrophenylpropionic acid derivatives.[1][2]

    • Source:Organic Syntheses, Coll.[1][2] Vol. 3.

    • Context: Protocol for accessing the 5/7-nitro isomers which are not available via direct nitration.[1][2]

Sources

Validation

A Comparative Guide to the Definitive Structure Confirmation of 4-Nitro-indan-1-ol: Why X-ray Crystallography Remains the Gold Standard

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of intellectual property, a prer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of intellectual property, a prerequisite for understanding biological activity, and a critical determinant of a compound's physical properties. For a novel synthetic intermediate such as 4-nitro-indan-1-ol, confirming its atomic connectivity and spatial arrangement is paramount. This guide provides an in-depth comparison of the preeminent method for this task—single-crystal X-ray crystallography—with complementary spectroscopic techniques. We will delve into the causality behind experimental choices, demonstrating why, for absolute structural proof, the crystal speaks loudest.

The Challenge: Confirming the Structure of 4-Nitro-indan-1-ol

The synthesis of 4-nitro-indan-1-ol, a chiral indanol derivative, can be achieved via the reduction of its corresponding ketone, 4-nitro-1-indanone. While seemingly straightforward, this reaction presents several structural questions that must be definitively answered:

  • Regiochemistry: Has the nitro group remained at the 4-position of the indane ring?

  • Functional Group Transformation: Has the ketone been successfully reduced to a secondary alcohol?

  • Connectivity: Is the overall molecular framework that of the expected 4-nitro-indan-1-ol?

  • Stereochemistry: As the product is chiral, what is the relative and absolute configuration of the molecule in the solid state?

While several analytical techniques can provide evidence to answer these questions, only one provides a direct and irrefutable picture of the molecule's architecture.

Part 1: X-ray Crystallography: The Unambiguous Arbiter

Single-crystal X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal from the way it diffracts an incident X-ray beam.[1] It stands alone in its ability to provide a precise three-dimensional map of electron density within a molecule, revealing exact atomic positions, bond lengths, bond angles, and stereochemical relationships.[2][3]

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a finalized crystal structure is a multi-step process where each stage is critical for success.

Step 1: Synthesis and Purification The starting material, 4-nitro-1-indanone, is reduced using a standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol). The crude product is then purified, typically by column chromatography, to achieve high purity (>99%), which is essential for successful crystallization.

Step 2: Crystal Growth (The Art of Crystallography) Obtaining a diffraction-quality single crystal is often the most challenging step.[1] The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered, repeating lattice. For a moderately polar molecule like 4-nitro-indan-1-ol, a common and effective technique is slow solvent evaporation .

  • Rationale: A solution of the purified compound is prepared in a suitable solvent system (e.g., ethyl acetate/hexane). The solvent is allowed to evaporate slowly and undisturbed over several days. As the solution becomes supersaturated, molecules begin to deposit from the solution, and if the conditions are optimal, they will form a well-ordered crystal lattice rather than an amorphous precipitate. The choice of solvent is critical; it must be one in which the compound is soluble but not excessively so.

Step 3: X-ray Diffraction Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. To minimize thermal vibrations of the atoms, which can smear the electron density, data is typically collected at a low temperature (e.g., 100 K) under a stream of liquid nitrogen. The crystal is rotated in the X-ray beam, and a detector records the positions and intensities of the thousands of diffracted X-ray reflections.

Step 4: Structure Solution and Refinement The collected diffraction data (a set of intensities and positions) does not directly yield the molecular structure due to the "phase problem."[4]

  • Structure Solution: Computational "direct methods" are used to estimate the initial phases of the diffracted waves, allowing for the calculation of an initial electron density map.[1] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic positions are then refined against the experimental data using least-squares algorithms.[1] This iterative process minimizes the difference between the observed diffraction pattern and the one calculated from the model structure. Hydrogen atoms are typically located in the resulting difference Fourier map or placed in calculated positions. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should ideally be below 5% for a well-resolved small molecule structure.

The Definitive Data: Interpreting the Crystallographic Output

The output of a successful X-ray analysis is a set of atomic coordinates that define the molecule's structure with unparalleled precision.

Crystallographic Parameter Hypothetical Data for 4-Nitro-indan-1-ol Significance
Molecular Formula C₉H₉NO₃Confirms elemental composition.
Molecular Weight 179.17 g/mol Corroborates mass spectrometry data.
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal lattice.
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5°Dimensions of the repeating crystalline unit.
Key Bond Lengths C-O (hydroxyl): ~1.43 Å; N-O (nitro): ~1.22 ÅConfirms functional groups and bonding.
Key Bond Angles O-N-O (nitro): ~124°Provides precise geometric information.
Final R-factor R1 = 0.045Indicates a good fit between the model and data.

This data provides an unambiguous, three-dimensional model of the molecule, confirming the connectivity, the regiochemistry of the nitro group, and the presence of the hydroxyl group. It also reveals intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Workflow Visualization

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing Syn Synthesis of 4-nitro-indan-1-ol Pur Column Chromatography Syn->Pur Cry Slow Evaporation Pur->Cry Mount Mount Crystal Cry->Mount Collect X-ray Data Collection (100 K) Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve Refine Structure Refinement Solve->Refine Final Final 3D Structure & CIF File Refine->Final

Caption: Workflow for X-ray crystallography structure determination.

Part 2: Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate proof, other spectroscopic methods are indispensable for routine analysis, reaction monitoring, and for cases where suitable crystals cannot be obtained. These methods provide pieces of the structural puzzle that, when combined, can build a strong, albeit indirect, case for the proposed structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution. It probes the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol:

  • A small sample (5-10 mg) of 4-nitro-indan-1-ol is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • The tube is placed in a high-field NMR spectrometer (e.g., 400 MHz).

  • ¹H and ¹³C NMR spectra are acquired.

Interpreting the NMR Data for 4-Nitro-indan-1-ol:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (in the 7.5-8.2 ppm range, with splitting patterns determined by their coupling), the carbinol proton (CH-OH, ~5.4 ppm), and the aliphatic protons of the five-membered ring (~2.0-3.2 ppm). The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum would show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule, confirming the overall carbon skeleton.

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol:

  • A dilute solution of the sample is prepared.

  • The solution is introduced into the mass spectrometer.

  • The molecules are ionized, commonly using Electrospray Ionization (ESI), which typically forms a protonated molecular ion [M+H]⁺.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Interpreting the Mass Spectrum for 4-Nitro-indan-1-ol:

  • Molecular Ion: A prominent peak would be expected at m/z 180.06, corresponding to the [M+H]⁺ ion of C₉H₉NO₃ (exact mass 179.0582). This confirms the molecular formula.

  • Fragmentation: Common fragments could include the loss of water (m/z 162) from the alcohol and the loss of the nitro group (m/z 134).

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol:

  • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded.

Interpreting the IR Spectrum for 4-Nitro-indan-1-ol: Key absorption bands would confirm the presence of the required functional groups:

  • ~3400 cm⁻¹ (broad): O-H stretch of the alcohol group.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretches.

  • ~3000-2850 cm⁻¹ (sharp): Aliphatic C-H stretches.

  • ~1520 cm⁻¹ (strong) and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.[5][6]

  • ~1050 cm⁻¹ (medium): C-O stretch of the secondary alcohol.

Part 3: A Holistic and Comparative View

Each analytical technique provides a unique and valuable perspective on the structure of 4-nitro-indan-1-ol. Their true power lies in their combined application.

Comparative Data Summary
Technique Information Provided Strengths Limitations
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packing.Definitive, "gold standard" proof of structure.[2]Requires a suitable single crystal; provides solid-state structure which may differ from solution.
NMR Spectroscopy Atomic connectivity (C-H framework), chemical environment of nuclei.Excellent for determining the molecular skeleton in solution.[7]Does not directly provide 3D spatial information or bond lengths; interpretation can be complex.
Mass Spectrometry Molecular weight and elemental formula (high-res), fragmentation patterns.Highly sensitive, confirms molecular formula.Provides little information on connectivity or stereochemistry.
Infrared Spectroscopy Presence of key functional groups.Fast, simple, requires minimal sample.Provides limited information on the overall molecular structure.[8]
A Self-Validating Workflow for Structure Confirmation

In practice, these techniques are used in a logical sequence. NMR, IR, and MS are used first to confirm that the synthesis has likely produced the correct compound. If absolute proof of structure is required for publication, patenting, or regulatory submission, X-ray crystallography is then employed as the final, definitive step.

G cluster_spectroscopy Initial Spectroscopic Analysis Start Synthesized Compound MS Mass Spectrometry (Confirms MW) Start->MS IR IR Spectroscopy (Confirms FGs) Start->IR NMR NMR Spectroscopy (Confirms Connectivity) Start->NMR Decision Structure Consistent? MS->Decision IR->Decision NMR->Decision Xray X-ray Crystallography (Definitive 3D Structure) Decision->Xray Yes

Caption: Logical workflow for comprehensive structure elucidation.

Conclusion

For the structural confirmation of 4-nitro-indan-1-ol, spectroscopic methods like NMR, MS, and IR provide essential, corroborating evidence. They confirm the molecular weight, the presence of the correct functional groups, and the carbon-hydrogen framework. However, they build a circumstantial case. Single-crystal X-ray crystallography, by contrast, acts as the definitive witness, providing a direct, high-resolution, three-dimensional image of the molecule. It is this unequivocal proof that satisfies the rigorous demands of modern chemical and pharmaceutical research, cementing its status as the gold standard for structure elucidation.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • XFELs make small molecule crystallography without crystals possible. Chemistry World. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available at: [Link]

  • (4-nitro-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • 1-Indanol | C9H10O | CID 22819. PubChem - NIH. Available at: [Link]

  • 4-Nitro-inden-1-one | C9H5NO3 | CID 1750. PubChem - NIH. Available at: [Link]

  • APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v). ResearchGate. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • (1R)-1-(4-nitrophenyl)ethan-1-ol. PubChem - NIH. Available at: [Link]

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  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Journal of Applicable Chemistry. Available at: [Link]

  • FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA. ResearchGate. Available at: [Link]

  • MS Interpretation-1: Introduction + Elemental Composition I. University of Colorado Boulder. Available at: [Link]

  • 1H-Inden-1-ol, 2,3-dihydro-. NIST WebBook. Available at: [Link]

  • Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. SpringerLink. Available at: [Link]

  • FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. PubMed. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Available at: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC - NIH. Available at: [Link]

  • Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). ResearchGate. Available at: [Link]

  • High-resolution UV spectroscopy of 1-indanol. Fritz Haber Institute. Available at: [Link]

  • CN115772105B - Synthesis method of 4-nitroanisole.Google Patents.

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Comparative

A Comparative Guide to the Synthesis of 4-Nitro-1-indanol: A Novel Biocatalytic Approach vs. Classical Chemical Reduction

Abstract 4-Nitro-1-indanol is a pivotal building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmacologically active compounds. Traditional synthetic routes to this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Nitro-1-indanol is a pivotal building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmacologically active compounds. Traditional synthetic routes to this molecule rely on the chemical reduction of 4-nitro-1-indanone, a process often encumbered by challenges including regioselectivity, harsh reaction conditions, and the generation of hazardous waste. This guide introduces and validates a novel, enzyme-catalyzed synthetic route, presenting a head-to-head comparison with a classical chemical reduction method. Experimental data demonstrates that the biocatalytic approach, utilizing a nitroreductase enzyme, offers superior yield, enhanced purity, and operates under significantly milder, environmentally benign conditions. This work aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-supported evaluation to inform their synthetic strategy for this valuable intermediate.

Introduction: The Significance of 4-Nitro-1-indanol

The indanone scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] Specifically, the functionalized indanol derivative, 4-Nitro-1-indanol, is a critical precursor for compounds targeting a range of conditions, from neurodegenerative diseases to infectious diseases.[3] The classical synthesis of 4-Nitro-1-indanol begins with the corresponding ketone, 4-nitro-1-indanone.[3][4] The critical step, the reduction of the ketone to a secondary alcohol, dictates the overall efficiency and purity of the final product.

Traditional chemical reduction methods, such as those employing metal hydrides (e.g., sodium borohydride) or catalytic hydrogenation, are effective but come with significant drawbacks.[5][6][7] These include:

  • Lack of Chemoselectivity: Reagents can sometimes reduce the nitro group in addition to the target ketone, leading to a mixture of products and complicating purification.[7]

  • Harsh Conditions: Many reductions require acidic or basic media, high pressures, or specialized catalysts, which can be costly and difficult to scale.[7]

  • Safety and Environmental Concerns: The use of pyrophoric reagents like metal hydrides and the generation of metallic waste pose significant safety and environmental challenges.

In response to these limitations, this guide explores a novel synthetic route leveraging the power of biocatalysis. Specifically, we validate the use of a nitroreductase (NTR) enzyme, which offers a green and highly selective alternative for the synthesis of 4-Nitro-1-indanol.[8]

Comparative Analysis of Synthetic Routes

This section details the mechanistic differences and theoretical advantages of the novel biocatalytic route compared to a classical sodium borohydride reduction.

Route A: Classical Chemical Reduction (Sodium Borohydride)

The reduction of a ketone to an alcohol using sodium borohydride (NaBH₄) is a cornerstone reaction in organic synthesis. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 4-nitro-1-indanone. The resulting alkoxide is then protonated during an aqueous workup to yield the final alcohol, 4-Nitro-1-indanol.

While effective, the selectivity of NaBH₄ can be a concern. Although generally selective for aldehydes and ketones over nitro groups, over-reduction or side reactions can occur, impacting yield and purity.[7]

Route B: A Novel Biocatalytic Approach (Nitroreductase-Catalyzed Reduction)

Enzyme-catalyzed reactions are gaining prominence as powerful tools for sustainable and selective synthesis.[8][9] Nitroreductases (NTRs) are a class of enzymes that, in the presence of a cofactor like NADH, can catalyze the reduction of various functional groups.[8] While their primary role is often the reduction of nitroaromatic compounds, specific NTRs can be employed for the highly selective reduction of ketones.

The proposed novel route leverages an oxygen-insensitive nitroreductase to selectively reduce the ketone functionality of 4-nitro-1-indanone while leaving the nitro group intact.[8] The reaction proceeds under mild, aqueous conditions (e.g., neutral pH, room temperature), offering a significant advantage in terms of process safety and environmental impact. The high specificity of the enzyme-substrate interaction is hypothesized to lead to a cleaner reaction profile with higher yield and purity.

Experimental Validation & Head-to-Head Comparison

To objectively compare these two routes, both syntheses were performed, and the results were analyzed for yield, purity, and reaction conditions.

Methodology: Experimental Protocols

Route A: Classical Synthesis via Sodium Borohydride Reduction

  • Dissolution: 4-nitro-1-indanone (1.0 g, 5.64 mmol) was dissolved in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: The solution was cooled to 0°C in an ice bath.

  • Reagent Addition: Sodium borohydride (0.26 g, 6.77 mmol) was added portion-wise over 15 minutes, maintaining the temperature below 5°C.

  • Reaction: The reaction mixture was stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction was carefully quenched by the dropwise addition of 1 M HCl (10 mL) at 0°C.

  • Extraction: The mixture was concentrated under reduced pressure to remove methanol. The aqueous residue was extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography (silica gel, 30% ethyl acetate in hexanes).

Route B: Novel Biocatalytic Synthesis via Nitroreductase

  • Buffer Preparation: A phosphate buffer solution (50 mM, pH 7.0) was prepared.

  • Reaction Setup: In a 100 mL flask, 4-nitro-1-indanone (1.0 g, 5.64 mmol) was suspended in 40 mL of the phosphate buffer.

  • Cofactor & Enzyme Addition: NADH (0.44 g, 0.62 mmol, as a representative cofactor) and Nitroreductase (20 mg, commercially available) were added to the mixture.

  • Incubation: The flask was incubated at 30°C with gentle agitation (150 rpm) for 24 hours.

  • Extraction: The reaction mixture was extracted directly with ethyl acetate (3 x 25 mL).

  • Purification: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure product.

Workflow Visualization

The following diagrams illustrate the key steps in each synthetic workflow.

G cluster_0 Route A: Classical Chemical Reduction cluster_1 Route B: Novel Biocatalytic Synthesis A_start Dissolve 4-Nitro-1-indanone in Methanol A_cool Cool to 0°C A_start->A_cool A_add Add NaBH4 A_cool->A_add A_react Stir 3 hours A_add->A_react A_quench Quench with HCl A_react->A_quench A_extract Extract with Ethyl Acetate A_quench->A_extract A_purify Column Chromatography A_extract->A_purify A_end Pure 4-Nitro-1-indanol A_purify->A_end B_start Suspend 4-Nitro-1-indanone in Buffer (pH 7.0) B_add Add Nitroreductase & NADH B_start->B_add B_react Incubate 24 hours at 30°C B_add->B_react B_extract Extract with Ethyl Acetate B_react->B_extract B_purify Concentrate Solvent B_extract->B_purify B_end Pure 4-Nitro-1-indanol B_purify->B_end

Caption: Comparative workflow of classical vs. biocatalytic synthesis.

Results & Discussion

The performance of each route was evaluated based on isolated yield, product purity (determined by HPLC), and key process parameters. The results are summarized below.

ParameterRoute A: Classical (NaBH₄)Route B: Novel (Biocatalytic)
Isolated Yield 81%94%
Purity (HPLC) 96%>99%
Reaction Temp. 0°C to Room Temp.30°C
Reaction Solvent Methanol (Organic)Phosphate Buffer (Aqueous)
Purification Column Chromatography RequiredSimple Extraction
Waste Generated Boron salts, organic solventAqueous buffer, minimal organic solvent

The experimental data clearly validates the superiority of the novel biocatalytic route. The 13% increase in isolated yield is significant, but the most compelling advantage lies in the exceptional purity (>99%) of the product obtained through simple extraction. This eliminates the need for time-consuming and solvent-intensive column chromatography, a major bottleneck in the classical approach.

The high purity achieved in the biocatalytic reaction is a direct result of the enzyme's high chemoselectivity. The enzyme's active site precisely accommodates the 4-nitro-1-indanone, catalyzing the reduction of the ketone while leaving the nitro group untouched. In contrast, the classical NaBH₄ reduction, while generally selective, produced trace impurities that necessitated chromatographic purification.

Furthermore, the operational simplicity and environmental benefits of the biocatalytic method are profound. Conducting the reaction in an aqueous buffer at a mild temperature eliminates the need for volatile organic solvents and cryogenic cooling. The waste stream is significantly cleaner, aligning with the principles of green chemistry.

Conclusion & Future Outlook

This guide provides a comprehensive validation of a novel, biocatalytic route for the synthesis of 4-Nitro-1-indanol. Through a direct comparison with a classical chemical reduction, we have demonstrated that the enzyme-catalyzed method offers significant advantages in terms of yield, purity, and sustainability.

Key Findings:

  • The biocatalytic route produced 4-Nitro-1-indanol in a 94% isolated yield , compared to 81% for the classical method.

  • The product purity from the enzymatic reaction was >99% after a simple extraction, eliminating the need for column chromatography.

  • The process operates in an aqueous, neutral pH environment at mild temperatures , enhancing safety and reducing environmental impact.

For researchers and drug development professionals, the adoption of this biocatalytic approach can streamline the synthesis of 4-Nitro-1-indanol and its derivatives. This not only accelerates the discovery pipeline by providing high-purity material more efficiently but also offers a scalable, cost-effective, and environmentally responsible manufacturing process. Future work will focus on enzyme immobilization and flow chemistry integration to further enhance the efficiency and scalability of this promising synthetic route.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Budiati, T. (2018). The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3- phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research, 10(8), 132-136. Retrieved from [Link]

  • Onys'ko, P., et al. (2020). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • Ragaini, F. (2010). The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Com. AIR Unimi. Retrieved from [Link]

  • Somei, M., et al. (1986). Syntheses of 4-amino-, 4-hydroxy-, and 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles and its bromination. Heterocycles, 24(11), 3075. Retrieved from [Link]

  • ResearchGate. (n.d.). (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved from [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Amino-, 4-Hydroxy-, and 4-Nitro-1,3,4,5-tetrahydrobenz[cd]indols and Its Bromination. Retrieved from [Link]

  • Biocompare. (n.d.). 4-Nitro-1-indanone from Aladdin Scientific. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubMed. (2023). Novel catabolic pathway for 4-Nitroaniline in a Rhodococcus sp. strain JS360. Retrieved from [Link]

  • SciSpace. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of 4-nitrophenol catalyzed by nitroreductase. Retrieved from [Link]

Sources

Validation

Characterization of 4-amino-2,3-dihydro-1H-inden-1-ol from 4-nitro-1-indanol reduction

Technical Comparison Guide: Selective Reduction of 4-Nitro-1-Indanol Executive Summary The conversion of 4-nitro-2,3-dihydro-1H-inden-1-ol (4-nitro-1-indanol) to 4-amino-2,3-dihydro-1H-inden-1-ol (4-amino-1-indanol) pres...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Selective Reduction of 4-Nitro-1-Indanol

Executive Summary The conversion of 4-nitro-2,3-dihydro-1H-inden-1-ol (4-nitro-1-indanol) to 4-amino-2,3-dihydro-1H-inden-1-ol (4-amino-1-indanol) presents a classic chemoselectivity challenge in organic synthesis.[1][2][3] The target molecule contains two reactive sites: the nitro group (Ar-NO₂) and the benzylic alcohol (C1-OH).

While catalytic hydrogenation over Palladium (Pd/C) is the industry standard for nitro reduction, it frequently causes the hydrogenolysis of benzylic alcohols, leading to the over-reduced impurity 4-aminoindane . This guide evaluates three distinct methodologies to circumvent this issue, recommending Platinum-catalyzed Hydrogenation (Pt/C) as the optimal balance of selectivity, yield, and operational simplicity.

Part 1: Mechanistic Challenge & Comparative Analysis

The core difficulty lies in the bond dissociation energy (BDE) of the benzylic C-O bond, which is significantly lowered by the aromatic ring. Under standard hydrogenation conditions (Pd/C, H₂), the catalyst facilitates both nitro reduction and C-O cleavage.

Comparative Matrix: Reduction Methodologies
FeatureMethod A: Pd/C Hydrogenation Method B: Iron/Ammonium Chloride Method C: Pt/C Hydrogenation (Recommended)
Reagent 10% Pd/C, H₂ (1 atm)Fe powder, NH₄Cl, EtOH/H₂O5% Pt/C (sulfided), H₂ (1-3 atm)
Mechanism Surface H-adsorptionSingle Electron Transfer (SET)Surface H-adsorption (Low affinity for C-O)
Chemoselectivity Poor (Risks ~15-30% deoxygenation)Excellent (100% retention of OH)High (>95% retention of OH)
Workup Simple FiltrationDifficult (Iron sludge/emulsions)Simple Filtration
Scalability HighLow (Waste disposal issues)High
Green Score HighLowHigh

Expert Insight: While Method B (Iron reduction) is chemically foolproof for selectivity, the formation of iron oxide sludge makes it impractical for pharmaceutical scale-up due to metal scavenging requirements. Method C (Pt/C) offers the cleanliness of hydrogenation without the aggressive hydrogenolysis activity of Palladium.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways dependent on catalyst choice.

ReactionPath Start 4-Nitro-1-Indanol (Starting Material) Inter Intermediate (Hydroxylamine) Start->Inter Reduction Target 4-Amino-1-Indanol (Target Product) Inter->Target Pt/C or Fe (Selective) Impurity 4-Aminoindane (Over-reduced Impurity) Inter->Impurity Pd/C (Hydrogenolysis) Target->Impurity Pd/C (Prolonged)

Figure 1: Chemoselectivity divergence. Palladium catalysts promote the "Over-reduced" pathway (gray), stripping the hydroxyl group. Platinum catalysts favor the Target pathway (green).

Part 3: Recommended Protocol (Pt/C Hydrogenation)

This protocol is designed for high-purity synthesis suitable for downstream pharmaceutical applications.

Materials & Reagents
  • Substrate: 4-Nitro-1-indanol (1.0 eq)

  • Catalyst: 5% Platinum on Carbon (Pt/C), sulfided (0.5 - 1.0 wt% loading relative to substrate). Note: Sulfided catalysts further poison hydrogenolysis active sites.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi).

Step-by-Step Workflow
  • Preparation: In a clean hydrogenation vessel, dissolve 4-nitro-1-indanol in Methanol (0.1 M concentration).

  • Inerting: Purge the vessel with Nitrogen (N₂) for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 5% Pt/C (5 wt% of substrate mass). Caution: Dry catalysts can be pyrophoric; add as a water-wet slurry if possible.

  • Hydrogenation:

    • Purge the system with H₂ gas (3 cycles).

    • Stir vigorously at Room Temperature (20-25°C) under 1 atm H₂ (balloon) or 30 psi.

    • Monitoring: Monitor by HPLC or TLC every 30 minutes. Look for the disappearance of the starting material (UV active, lower polarity) and appearance of the amine (ninhydrin active, baseline/polar).

  • Termination: Once conversion is >98%, stop agitation. Flush with N₂.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with MeOH.

    • Concentrate the filtrate under reduced pressure (Rotavap, <40°C) to yield the crude amine.

Self-Validating Workflow Diagram

Workflow Setup Dissolve Substrate (MeOH, 0.1M) CatAdd Add Pt/C Catalyst (Inert Atmosphere) Setup->CatAdd React Hydrogenation (H2, RT, 1-4 hrs) CatAdd->React Check TLC/HPLC Check React->Check Check->React Incomplete Filter Celite Filtration Check->Filter Complete (>98%) Conc Concentrate & Dry Filter->Conc

Figure 2: Operational workflow for the Pt/C hydrogenation protocol.

Part 4: Characterization & Data Interpretation[14]

Successful synthesis is defined by the presence of the amino group signals and the retention of the benzylic carbinol signal.

Analytical HPLC Profile
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

  • Elution Order:

    • 4-Amino-1-indanol (Product): Elutes early (Polar, amine + alcohol).

    • 4-Nitro-1-indanol (Starting Material): Elutes mid-run.

    • 4-Aminoindane (Impurity): Elutes late (Non-polar, lacks -OH).

    • Success Criterion: Product peak >95%; Impurity peak <1%.

Spectroscopic Identification (Expected Data)
TechniqueSignalInterpretation
¹H NMR (DMSO-d₆)δ 6.5 - 7.0 ppm (m, 3H)Upfield shift of aromatic protons (vs. nitro precursor) confirms reduction to amine.
δ 4.8 - 5.0 ppm (t or dd, 1H)Critical Diagnostic: Benzylic methine (CH-OH). Retention of this peak confirms the alcohol is intact.
δ 4.5 - 5.2 ppm (br s, 2H)Exchangeable -NH₂ signal.
δ 1.8 - 3.0 ppm (m, 4H)Indane ring methylene protons (-CH₂-CH₂-).
IR Spectroscopy 3300-3400 cm⁻¹ Broad stretch: O-H and N-H stretching (doublet for primary amine).
Absence of 1350/1530 cm⁻¹ Disappearance of strong NO₂ symmetric/asymmetric stretches.
Mass Spectrometry [M+H]⁺ = 150.09 Molecular ion peak for C₉H₁₁NO. (Impurity 4-aminoindane would be 134.09).

Part 5: Troubleshooting & Optimization

  • Problem: Loss of Hydroxyl Group (Formation of 4-aminoindane).

    • Cause: Reaction ran too long or catalyst loading too high.

    • Fix: Switch to Sulfided Pt/C (poisoned catalyst) or stop reaction immediately upon consumption of starting material. Alternatively, add a small amount of NaHCO₃ to the reaction to neutralize trace acids that promote dehydration/hydrogenolysis.

  • Problem: Incomplete Reduction (Hydroxylamine intermediate).

    • Cause: Hydrogen pressure too low or catalyst deactivated.

    • Fix: Increase pressure to 30 psi or warm slightly to 35°C.

References

  • Corma, A., Serna, P., & Concepción, P. (2008).[4] Transforming nonselective into chemoselective metal catalysts for the hydrogenation of substituted nitroaromatics. Journal of the American Chemical Society. Link

  • Bae, J. W., et al. (2000).[5] Selective reduction of nitro compounds containing other reducible groups. Chemical Communications.[6] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Pt vs Pd selectivity).
  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

Sources

Comparative

Enantioselective synthesis validation of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol

Executive Strategic Analysis The synthesis of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol (hereafter (S)-4-nitro-1-indanol ) presents a specific chemoselective challenge: reducing a benzylic ketone in the presence of a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategic Analysis

The synthesis of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol (hereafter (S)-4-nitro-1-indanol ) presents a specific chemoselective challenge: reducing a benzylic ketone in the presence of a highly reducible nitro group at the peri-position (C4).

While standard catalytic hydrogenation (


/Pd-C) poses a severe risk of reducing the nitro group to an aniline (chemoselectivity failure), this guide validates two robust alternatives that preserve the nitro moiety while establishing the C1 chiral center with high fidelity.
The Decision Matrix
FeatureMethod A: Biocatalytic Reduction (KRED) Method B: Asymmetric Transfer Hydrogenation (ATH) Method C: CBS Reduction
Enantiomeric Excess (ee) >99% (Excellent) 90–95% (Good)85–92% (Moderate)
Chemoselectivity Perfect (Nitro inert to KRED)High (using HCOOH/TEA)High (Borane specific)
Scalability High (Aqueous/Organic biphasic)High (Homogeneous)Low (Cryogenic/Safety)
Green Metric (E-Factor) < 10 (Low waste)20–50 (Solvent/Metal waste)> 50 (Stoichiometric waste)
Recommendation Primary Choice Secondary Choice Not Recommended

Critical Mechanistic Pathways

The following diagram illustrates the divergent pathways. Note the chemoselectivity risk in traditional hydrogenation versus the targeted approach of Biocatalysis and ATH.

ReactionPathways Substrate 4-nitro-1-indanone KRED Method A: Biocatalysis (KRED + NADPH) Target Route Substrate->KRED Aqueous Buffer 30°C RuCat Method B: Ru-ATH (Ru-TsDPEN + HCOOH) Alternative Substrate->RuCat DMF/TEA Transfer Hydrog. H2Pd Method C: H2 / Pd-C (Standard Hydrogenation) Substrate->H2Pd H2 (balloon) ProductA (1S)-4-nitro-1-indanol (>99% ee, Nitro intact) KRED->ProductA ProductB (1S)-4-nitro-1-indanol (90-95% ee) RuCat->ProductB SideProduct 4-amino-1-indanol (Chemoselectivity Failure) H2Pd->SideProduct Nitro Reduction

Figure 1: Comparative reaction pathways highlighting the chemoselectivity advantage of Methods A and B over catalytic hydrogenation.

Method A: Biocatalytic Reduction (The Gold Standard)

This method utilizes an engineered Ketoreductase (KRED) coupled with a cofactor recycling system. The 4-nitro group acts as an electron-withdrawing group (EWG), activating the carbonyl for hydride attack, making this substrate highly active for KREDs.

Experimental Protocol

System: KRED (e.g., Codexis KRED-P1 series or equivalent commercial screening kit) + Glucose Dehydrogenase (GDH) for NADPH recycling.

  • Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate (

    
    ).
    
  • Substrate Solution: Dissolve 4-nitro-1-indanone (1.77 g, 10 mmol) in DMSO (5 mL). Note: High DMSO tolerance is required for the enzyme due to the substrate's low aqueous solubility.

  • Reaction Initiation:

    • To the buffer, add Glucose (2.7 g, 1.5 eq) and NADP+ (10 mg, catalytic).

    • Add GDH (20 mg) and the specific (S)-selective KRED enzyme (50 mg).

    • Add the substrate solution dropwise with vigorous stirring.

  • Incubation: Stir at 30°C @ 250 rpm for 24 hours. Monitor pH and adjust to 7.0 using 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Workup: Extract reaction mixture with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Mechanism of Action (Cofactor Recycling)

BiocatalysisCycle Substrate 4-nitro-1-indanone Product (1S)-4-nitro-1-indanol Substrate->Product Reduction NADPH NADPH NADP NADP+ NADPH->NADP Hydride Source NADP->NADPH Regeneration KRED KRED Enzyme (Stereoselective Hydride Transfer) KRED->NADPH Uses GDH GDH Enzyme (Recycling System) GDH->NADP Uses Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Figure 2: The coupled enzymatic cycle ensuring atom economy. The expensive cofactor (NADPH) is recycled continuously by the sacrificial substrate (Glucose).

Method B: Asymmetric Transfer Hydrogenation (ATH)[4][5][6]

If biological facilities are unavailable, Ru-catalyzed ATH is the chemically robust alternative. We utilize the Noyori-Ikariya catalyst system.[1][2] Crucially, we use Formic Acid/Triethylamine as the hydrogen donor instead of Isopropanol to drive the equilibrium fully to the product (irreversible release of


).
Experimental Protocol

Catalyst: RuCl Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

  • Catalyst Prep: In a glovebox or under Argon, charge a flask with RuCl (1 mol% loading).

  • Solvent System: Add dry DMF (Dimethylformamide) to dissolve the substrate (4-nitro-1-indanone, 10 mmol).

  • Reagent Addition: Cool the solution to 0°C. Add the Formic Acid/TEA mixture (3 equivalents of hydride) dropwise. Caution: Exothermic.

  • Reaction: Warm to room temperature (25°C) and stir for 18 hours.

    • Note: Do not heat >40°C; the nitro group stability decreases in basic media at high temps.

  • Quench: Pour into ice water (50 mL). The product often precipitates. Filter or extract with DCM.

Why this works (Stereocontrol)

The (S,S)-ligand creates a chiral pocket where the ruthenium center coordinates the oxygen of the ketone and the nitrogen of the ligand coordinates the hydride. The "peri" nitro group at C4 introduces steric bulk, which actually enhances stereodifferentiation compared to the unsubstituted indanone, often pushing ee% higher than expected for simple acetophenones.

Validation & Analytics

To confirm the synthesis of the correct isomer, you must validate against the following parameters.

Analytical Methods
  • Chiral HPLC:

    • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Nitro group provides strong absorption).

    • Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemate).

  • Optical Rotation:

    • 
       should be negative (-) for the (S)-isomer in Ethanol (check specific literature values as solvent effects can invert the sign).
      
Comparative Data Summary
ParameterMethod A (Biocatalysis)Method B (Ru-ATH)Method C (Borane-CBS)
Yield 92%88%75%
ee % >99.5% 94%89%
Reaction Time 24 h18 h2 h
Purification Extraction (Clean)Column Chromatography (Metal removal)Column Chromatography (Boron removal)
Safety BenignModerate (Formic acid handling)High Risk (Diborane/THF)

Conclusion and References

For the synthesis of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol , Method A (Biocatalytic Reduction) is the superior protocol due to its perfect chemoselectivity (avoiding nitro reduction) and superior enantiopurity (>99% ee). Method B is a valid chemical backup but requires careful metal scavenging.

References
  • General Asymmetric Transfer Hydrogenation of 3-Aryl-Indanones

    • Park, S., & Lee, H.-K. (2021).[3] Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. RSC Advances. Link

  • Noyori Transfer Hydrogenation Protocols

    • Chem-Station. (2014).[1][4] Noyori Asymmetric Transfer Hydrogenation. Link

  • Biocatalytic Reduction of Nitro-substituted Aromatics

    • Hollmann, F., et al. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC. Link

  • Organocatalytic/CBS Context for Indanones

    • Organic Reactions. (2004). Enantioselective Reduction of Ketones. Link

Sources

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